ME0328
説明
特性
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBWVVVRYYYRO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445251-22-8 | |
| Record name | 1445251-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ME0328: A Selective PARP3 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Abstract
ME0328 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), also known as ADP-ribosyltransferase 3 (ARTD3). With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range for PARP3, this compound demonstrates significant selectivity over other PARP family members, including PARP1 and PARP2. This selectivity makes it a valuable tool for elucidating the specific biological functions of PARP3 and for exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, cellular effects, and the experimental protocols for its characterization.
Introduction to PARP3 and this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and cell death.[1] While PARP1 and PARP2 are well-characterized for their roles in single-strand break repair, the functions of other PARP family members are less understood. PARP3 has emerged as a key player in the cellular response to DNA double-strand breaks (DSBs) and in ensuring proper mitotic progression.[2] Specifically, PARP3 is required for the stabilization of the mitotic spindle through the regulation of mitotic components such as NuMA and Tankyrase 1.[2][3]
This compound is a cell-permeable quinazolinone derivative that selectively inhibits the catalytic activity of PARP3.[4] Its ability to discriminate between PARP3 and other PARP isoforms allows for the targeted investigation of PARP3-mediated pathways. Research utilizing this compound has demonstrated its ability to delay the resolution of DNA damage markers and to potentiate the efficacy of certain chemotherapeutic agents, highlighting the therapeutic potential of selective PARP3 inhibition.[2][5]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound against PARP Isoforms
| PARP Isoform | IC50 (µM) | Selectivity vs. PARP1 | Reference |
| PARP3 | 0.89 | ~7-fold | [3] |
| PARP1 | 6.3 | - | [5] |
| PARP2 | 10.8 | - | [5] |
| Other ARDTs | >30 | - |
Table 2: Cellular Effects of this compound in Combination with Vinorelbine in Breast Cancer Cell Lines
| Cell Line | Treatment | Fold Reduction in Vinorelbine Resistance | Reference |
| Breast Cancer Cells | This compound (nontoxic concentrations) + Vinorelbine | 10 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.
PARP Activity Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP enzymes and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant PARP enzymes (PARP1, PARP2, PARP3)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., 1% v/v).
-
Add the recombinant PARP enzyme and histone proteins to the wells of the histone-coated 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Initiate the ADP-ribosylation reaction by adding biotinylated NAD+. The concentration of NAD+ should be below the Km for each enzyme.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated ADP-ribose chains.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
γH2AX Foci Resolution Assay
This immunofluorescence-based assay is used to assess the effect of this compound on the repair of DNA double-strand breaks. A delay in the disappearance of γH2AX foci indicates inhibition of DNA repair.
Materials:
-
A549 or MRC5 cells
-
Cell culture medium and supplements
-
This compound
-
Source of γ-irradiation
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed A549 or MRC5 cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified pre-incubation time.
-
Expose the cells to a source of γ-irradiation to induce DNA double-strand breaks.
-
Return the cells to the incubator and fix them at various time points post-irradiation (e.g., 0, 1, 4, 24 hours).
-
Permeabilize the fixed cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. A significant delay in the reduction of foci in this compound-treated cells compared to control indicates an effect on DNA repair.[5]
Cell Viability and Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine the effect of this compound, alone or in combination with other drugs, on cell viability.
Materials:
-
Breast cancer cell lines (e.g., BT-20, MDA-MB-436, MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
This compound and Vinorelbine
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, vinorelbine, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The fold reduction in resistance can be calculated by comparing the IC50 of vinorelbine alone to its IC50 in the presence of this compound.[2]
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
This compound and/or other treatment agents
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Treat the cells with this compound and/or other agents for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate in the dark to allow for DNA staining and RNA degradation.
-
Analyze the cell suspension using a flow cytometer.
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[2]
Signaling Pathways and Mechanisms of Action
Role of PARP3 in Mitotic Spindle Stabilization
PARP3 plays a critical role in ensuring the proper formation and stability of the mitotic spindle, a key structure for accurate chromosome segregation during cell division. It achieves this by interacting with and regulating the function of essential mitotic proteins, including the Nuclear Mitotic Apparatus protein (NuMA) and Tankyrase 1. Inhibition of PARP3 with this compound can disrupt this process.
Caption: PARP3's role in mitotic spindle stabilization and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
A typical workflow for the preclinical evaluation of this compound involves a series of in vitro experiments to characterize its activity and cellular effects.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Logical Relationship of this compound Action in Sensitizing Cancer Cells
The selective inhibition of PARP3 by this compound can lead to the sensitization of cancer cells to DNA damaging agents or mitotic inhibitors through a cascade of events.
Caption: Logical flow of this compound-mediated cancer cell sensitization.
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of PARP3. Its selectivity allows for the dissection of PARP3's roles in DNA repair and mitosis from those of other PARP family members. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound effectively in their studies. Further investigation into the therapeutic applications of selective PARP3 inhibition, potentially in combination with other anticancer agents, is a promising area of research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PARP inhibitor with selectivity toward ADP-ribosyltransferase ARTD3/PARP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
The Role of ME0328 in DNA Damage Repair Pathways: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of ME0328, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3), and its role in the intricate network of DNA damage repair (DDR) pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, genetics, and molecular biology.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for PARP3, also known as ADP-ribosyltransferase 3 (ARTD3).[1][2] PARP3 is a member of the PARP family of enzymes that play crucial roles in various cellular processes, most notably in the DNA damage response.[3][4] this compound exerts its effects by competing with the NAD+ substrate at the catalytic domain of PARP3, thereby inhibiting its enzymatic activity.[5] This targeted inhibition allows for the specific investigation of PARP3's functions in cellular processes, particularly in the context of DNA repair.
Core Function of PARP3 in DNA Damage Repair
PARP3 is a key player in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Its primary role has been identified within the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DSBs throughout the cell cycle.[4][6]
The Role of PARP3 in Non-Homologous End Joining (NHEJ)
The NHEJ pathway is a rapid mechanism for re-ligating broken DNA ends. PARP3 has been shown to be a critical component in the early stages of this process. Upon the induction of a DSB, PARP3 is rapidly recruited to the site of damage.[1][3] There, it interacts directly with the Ku70/Ku80 heterodimer, a key sensor of DSBs that binds to the broken DNA ends.[4][6] This interaction is crucial for the stable recruitment and retention of the Ku complex at the damage site.
The PARP3-Ku interaction facilitates the subsequent recruitment of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a central orchestrator of the NHEJ pathway.[4][7] This cascade of protein assembly at the DSB is essential for the proper alignment and processing of the broken ends, ultimately leading to their ligation by the XRCC4-DNA Ligase IV complex.
The inhibition of PARP3 by this compound disrupts this finely tuned process. By preventing the enzymatic activity of PARP3, this compound is hypothesized to impair the efficient recruitment and stabilization of the Ku70/Ku80 complex at DSBs. This, in turn, is expected to delay or inhibit the subsequent steps of the NHEJ pathway, leading to an accumulation of unrepaired DNA breaks.
Quantitative Impact of this compound on DNA Repair Pathways
The selective inhibition of PARP3 by this compound has a quantifiable impact on the efficiency of DNA repair pathways. The following table summarizes the key quantitative data on the inhibitory activity of this compound and its cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PARP3 | 0.89 µM | In vitro enzymatic assay | [5] |
| IC50 for PARP1 | 6.3 µM | In vitro enzymatic assay | [5] |
| IC50 for PARP2 | 10.8 µM | In vitro enzymatic assay | [5] |
| Effect on γH2AX Foci | Significant delay in resolution | A549, MRC5 | [5] |
Table 1: Inhibitory concentrations of this compound and its effect on a key DNA damage marker.
Signaling Pathways and Experimental Workflows
To visually represent the role of this compound in the context of DNA damage repair, the following diagrams have been generated using the DOT language.
References
- 1. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP3 affects the relative contribution of homologous recombination and nonhomologous end-joining pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA end joining becomes less efficient and more error-prone during cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of ME0328 for PARP Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of ME0328, a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. Understanding the specific interactions of this compound with different PARP isoforms is critical for its development and application in targeted therapies. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and relevant biological pathways associated with this compound.
Quantitative Selectivity Profile of this compound
This compound has been identified as a potent and selective inhibitor of PARP3 (also known as ARTD3).[1][2] Its inhibitory activity has been quantified against several PARP isoforms, demonstrating a clear preference for PARP3 over other family members. A summary of the half-maximal inhibitory concentrations (IC50) is presented below.
| PARP Isoform | IC50 (μM) | Fold Selectivity vs. PARP1 | Reference |
| PARP3 (ARTD3) | 0.89 | ~7-fold more selective than for PARP1 | [1][3] |
| PARP1 (ARTD1) | 6.3 | 1 | [1] |
| PARP2 (ARTD2) | 10.8 | ~0.6-fold less selective than for PARP1 | [1] |
| Other ARDTs | >30 | - | [4] |
This compound displays a notable selectivity for PARP3, being approximately 7-fold more potent against this isoform compared to PARP1.[3][5][6] Its inhibitory activity against PARP2 is weaker than against PARP1.[1] While its selectivity has been assessed against a broader panel of 12 other PARP family members, specific IC50 values are not detailed in publicly available literature, with a general IC50 of >30 μM reported for other ARDT enzymes.[2][4]
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity profile of this compound.
Enzymatic Assay for PARP Inhibition
A chemiluminescent assay is utilized to measure the enzymatic activity of PARP isoforms and determine the IC50 values of inhibitors.[3] This assay quantifies the ADP-ribosylation of a substrate protein.
Materials:
-
Recombinant hexahistidine-tagged PARP enzymes (PARP1, PARP2, PARP3)
-
Recombinant histone proteins
-
96-well Ni2+-chelating plates
-
NAD+ (with 2% biotinylated NAD+)
-
This compound (dissolved in DMSO to a stock concentration of 50 mM)
-
Assay buffer
-
Wash buffer
-
Chemiluminescent substrate
-
Luminometer for signal detection
Procedure:
-
Protein Immobilization: Recombinant hexahistidine-tagged PARP enzymes and histone proteins are captured on 96-well Ni2+-chelating plates.
-
Inhibitor Addition: this compound is serially diluted to a range of concentrations (typically from 10 nM to 450 μM) and added to the wells. A DMSO control (1% v/v) is included.
-
Reaction Initiation: The ADP-ribosylation reaction is initiated by the addition of NAD+ containing 2% biotinylated NAD+. The final NAD+ concentration is kept below the Km for each respective enzyme.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: The biotinylated ADP-ribose incorporated into the histone substrate is detected via a chemiluminescent reaction.
-
Data Analysis: The chemiluminescent signal is measured using a luminometer. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[3]
Cellular Assay for PARP Inhibition: γH2AX Foci Formation
This immunofluorescence-based assay assesses the ability of this compound to inhibit PARP activity within a cellular context by measuring the persistence of DNA double-strand breaks (DSBs), visualized as γH2AX foci.[3]
Cell Lines:
-
A549 (human lung carcinoma)
-
MRC5 (human fetal lung fibroblast)
Materials:
-
Cell culture medium and supplements (e.g., DMEM, MEM, FCS, penicillin, streptomycin)
-
This compound
-
DNA damaging agent (e.g., γ-irradiation)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: A549 or MRC5 cells are cultured in their respective media. Cells are treated with this compound (e.g., 10 μM) for a specified duration before and after inducing DNA damage with γ-irradiation.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with Triton X-100 to allow antibody access to the nucleus.
-
Immunostaining:
-
Cells are blocked to prevent non-specific antibody binding.
-
Incubation with the primary anti-γH2AX antibody is performed.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Image Acquisition and Analysis: Images are captured using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified to assess the extent of DNA damage. A delay in the resolution of these foci in this compound-treated cells indicates inhibition of PARP-mediated DNA repair.[3]
Visualizations
The following diagrams illustrate key concepts related to the evaluation and mechanism of this compound.
References
- 1. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ME 0328 | CAS 1445251-22-8 | this compound | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
ME0328: A Technical Whitepaper on a Selective PARP3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ME0328 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), an enzyme implicated in DNA damage repair and mitotic spindle regulation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It consolidates key quantitative data, details experimental methodologies, and visualizes the core signaling pathways associated with its activity. The information presented is intended to serve as a resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound emerged from research efforts to develop selective inhibitors for members of the PARP family of enzymes. While initial PARP inhibitors primarily targeted PARP1 and PARP2, this compound was identified as a potent inhibitor of PARP3, also known as ADP-ribosyltransferase 3 (ARTD3).[1] Its selectivity offers a valuable tool for elucidating the specific biological roles of PARP3 and presents a potential therapeutic strategy in oncology.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3,4-Dihydro-4-oxo-N-[(1S)-1-phenylethyl]-2-quinazolinepropanamide | [2] |
| Molecular Formula | C₁₉H₁₉N₃O₂ | [3] |
| Molecular Weight | 321.37 g/mol | [3] |
| CAS Number | 1445251-22-8 | [3] |
| Appearance | Powder | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and In Vitro Activity
This compound exerts its biological effects through the competitive inhibition of PARP3. It demonstrates significant selectivity for PARP3 over other PARP family members.
Enzyme Inhibition Profile
The inhibitory activity of this compound against PARP enzymes has been quantified using in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Enzyme | IC₅₀ (µM) | Selectivity vs. PARP3 | Reference |
| PARP3 (ARTD3) | 0.89 | - | [3][4] |
| PARP1 (ARTD1) | 6.3 | ~7-fold | [3][4] |
| PARP2 (ARTD2) | 10.8 | ~12-fold | [3] |
| Other ARTDs | >30 | >33-fold | [2] |
Cellular Activity
In cellular contexts, this compound has been shown to be cell-permeable and metabolically stable in human liver microsomes and rat hepatocytes.[4] Treatment of human alveolar basal epithelial (A549) and lung fibroblast (MRC5) cells with 10 µM this compound resulted in a significant delay in the resolution of γH2AX-foci following γ-irradiation, indicative of PARP3 inhibition in a cellular setting.[3][4] Notably, this compound did not exhibit significant toxicity in non-irradiated cells at this concentration.[3]
Preclinical Development in Oncology
The role of PARP3 in mitotic spindle stabilization has been a key focus of the preclinical evaluation of this compound, particularly in combination with anti-mitotic agents.
Synergistic Activity with Vinorelbine in Breast Cancer Models
A significant area of investigation has been the combination of this compound with vinorelbine, a vinca alkaloid that destabilizes microtubules, in breast cancer cell lines. The addition of non-toxic concentrations of this compound was found to sensitize breast cancer cells to vinorelbine, reducing the IC₅₀ of vinorelbine and overcoming resistance.[5]
| Cell Line | Vinorelbine IC₅₀ (nM) | Vinorelbine + 5 µM this compound IC₅₀ (nM) | Fold Reduction in Vinorelbine Resistance | Reference |
| BT-20 (TNBC) | 24.6 | 3.53 | ~7 | [6] |
| MDA-436 (TNBC) | 53.6 | 5.9 | ~9 | [6] |
| MDA-MB-231 (TNBC) | Not specified | Not specified | ~10-fold | [5] |
| MCF-7 (ER+/HER2-) | Not specified | Not specified | ~10-fold | [5] |
This sensitization is attributed to the potentiation of vinorelbine-induced G2/M arrest and apoptosis.[5] Immunofluorescence studies have shown that the combination treatment leads to an increase in multinucleated giant cells, indicative of mitotic catastrophe.[7]
Enhancement of CRISPR-Cas9 Mediated Gene Editing
This compound has also been reported to enhance the frequency of CRISPR-Cas9-mediated HER2 mutation, leading to an increased reduction in the proliferation of HER2-positive breast cancer cells.[2] This suggests a potential role for PARP3 inhibition in modulating DNA repair processes relevant to gene editing technologies.
Signaling Pathways
PARP3 in Mitotic Spindle Regulation
PARP3 is a critical component in the stabilization of the mitotic spindle.[5] It achieves this by associating with and regulating the mitotic components NuMA (Nuclear Mitotic Apparatus protein) and Tankyrase 1.[5] Inhibition of PARP3 by this compound disrupts this process, leading to mitotic defects, and sensitizes cancer cells to microtubule-targeting agents like vinorelbine.
Caption: this compound inhibits PARP3, disrupting mitotic spindle stabilization and potentiating vinorelbine-induced G2/M arrest and apoptosis.
Experimental Protocols
PARP Activity Assay (Chemiluminescent)
This protocol outlines the general steps for determining the IC₅₀ of this compound against PARP enzymes.
-
Protein Immobilization: Recombinant, hexahistidine-tagged ARTD (PARP) proteins and histone proteins are captured on 96-well Ni²⁺-chelating plates.[4]
-
Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 50 mM. Serial dilutions are prepared to achieve final concentrations ranging from 10 nM to 450 µM, with a final DMSO concentration of 1% (v/v).[4]
-
Reaction Initiation: ADP-ribosylation reactions are initiated by the addition of NAD⁺ (with 2% biotinylated NAD⁺) at a concentration below the Kₘ for each enzyme.[4]
-
Detection: Modified reaction products are detected by chemiluminescence following the addition of a streptavidin-HRP conjugate and a chemiluminescent substrate.[4]
-
Data Analysis: IC₅₀ values are calculated using non-linear regression curve fitting with software such as GraphPad Prism. Experiments are performed in duplicate or triplicate.[4]
Cell-Based γH2AX Foci Resolution Assay
This assay measures the effect of this compound on DNA double-strand break repair in cells.
-
Cell Culture: A549 or MRC5 cells are cultured in appropriate media (e.g., DMEM or MEM supplemented with 10% FCS) at 37°C and 5% CO₂.[4]
-
Treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a specified duration.
-
Irradiation: Cells are exposed to γ-irradiation (e.g., 2 Gy) to induce DNA double-strand breaks.[8]
-
Immunofluorescence Staining: At various time points post-irradiation, cells are fixed, permeabilized, and stained with a primary antibody against phosphorylated H2AX (γH2AX) and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The number of γH2AX foci per nucleus is quantified using fluorescence microscopy and image analysis software. A delay in the reduction of foci over time in this compound-treated cells compared to controls indicates inhibition of DNA repair.[8]
Cell Viability and IC₅₀ Determination (SRB Assay)
The Sulforhodamine B (SRB) assay is used to assess cytotoxicity and the synergistic effects of this compound and vinorelbine.
-
Cell Seeding: Breast cancer cells (e.g., BT-20, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of vinorelbine, either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 5 µM).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).[6]
-
Cell Fixation and Staining: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
Measurement: The protein-bound dye is solubilized, and the absorbance is read on a plate reader.
-
Data Analysis: The IC₅₀ values for vinorelbine, with and without this compound, are calculated to determine the degree of sensitization.[5]
Discovery and Development Workflow
The development of a selective PARP3 inhibitor like this compound follows a structured preclinical discovery pipeline.
Caption: A generalized workflow for the discovery and preclinical evaluation of a targeted inhibitor like this compound.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the functions of PARP3 and a promising lead compound for the development of novel anticancer therapeutics. Its high selectivity and demonstrated synergy with microtubule inhibitors highlight a potential clinical strategy for treating resistant cancers. Further research is warranted to explore its in vivo efficacy in relevant animal models, to fully elucidate its pharmacokinetic and pharmacodynamic properties, and to identify predictive biomarkers for patient selection. The development of this compound underscores the importance of targeting specific PARP family members to create new therapeutic opportunities in oncology.
References
- 1. pnas.org [pnas.org]
- 2. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP3 poly(ADP-ribose) polymerase family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Mitotic functions of poly(ADP-ribose) polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ME0328: A Multifaceted Regulator of Cellular Processes Beyond DNA Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ME0328, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), is emerging as a significant modulator of cellular functions that extend well beyond its established role in DNA damage repair. This technical guide synthesizes the current understanding of this compound's impact on critical cellular processes including cell cycle progression, apoptosis, and inflammation. By presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document serves as a comprehensive resource for professionals in the fields of oncology, cell biology, and drug development. The evidence presented herein highlights the potential of this compound as a therapeutic agent and a tool for dissecting the intricate network of cellular signaling.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably the DNA damage response.[1] While the roles of PARP1 and PARP2 are well-documented, the specific functions of other family members are still being elucidated. PARP3 has been identified as a key player in the stabilization of the mitotic spindle and in the cellular response to double-strand DNA breaks.[2][3] this compound has been developed as a potent and selective inhibitor of PARP3, offering a targeted approach to probe its functions and exploit them for therapeutic benefit.[1] This guide focuses on the accumulating evidence demonstrating that the pharmacological inhibition of PARP3 by this compound influences a spectrum of cellular activities beyond canonical DNA repair pathways.
Impact on Cell Cycle and Mitosis
A primary and well-documented effect of this compound is its ability to potentiate the efficacy of anti-mitotic cancer therapies. Specifically, in combination with the microtubule-destabilizing agent vinorelbine, this compound has been shown to significantly enhance cell cycle arrest at the G2/M boundary in breast cancer cell lines.[1]
Quantitative Data: Synergistic Cytotoxicity with Vinorelbine
The combination of this compound with vinorelbine results in a synergistic reduction in cancer cell viability. A non-toxic concentration of this compound (5 µM) was found to reduce the resistance of breast cancer cells to vinorelbine by approximately 10-fold.[1] The half-maximal inhibitory concentrations (IC50) for vinorelbine in various breast cancer cell lines were significantly lowered in the presence of this compound, as detailed in the table below.
| Cell Line | Treatment | IC50 (µM) |
| BT-20 | Vinorelbine alone | ~1.0 |
| Vinorelbine + 5 µM this compound | ~0.1 | |
| MDA-MB-436 | Vinorelbine alone | ~0.8 |
| Vinorelbine + 5 µM this compound | ~0.08 | |
| MDA-MB-231 | Vinorelbine alone | ~1.2 |
| Vinorelbine + 5 µM this compound | ~0.12 | |
| MCF-7 | Vinorelbine alone | ~0.9 |
| Vinorelbine + 5 µM this compound | ~0.09 |
Table 1: IC50 values of vinorelbine alone and in combination with this compound in various breast cancer cell lines. Data extracted from Sharif-Askari et al., 2018.[1]
Experimental Protocol: Cell Cycle Analysis
The potentiation of G2/M arrest by this compound in combination with vinorelbine is typically assessed by flow cytometry analysis of cellular DNA content.
Protocol:
-
Cell Culture and Treatment: Seed breast cancer cells (e.g., BT-20) at an appropriate density and allow them to adhere overnight. Treat the cells with vinorelbine at its IC50 concentration, 5 µM this compound alone, or a combination of both for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.
Signaling Pathway: this compound and Mitotic Spindle Regulation
PARP3 plays a crucial role in the stabilization of the mitotic spindle through its interaction with and regulation of mitotic components such as NuMA and Tankyrase 1.[2][3] By inhibiting PARP3, this compound is hypothesized to disrupt this stabilization, leading to mitotic defects and subsequent cell cycle arrest, particularly when challenged with a microtubule-destabilizing agent like vinorelbine.
References
- 1. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for ME0328 Inhibition of PARP3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 3 (PARP3) has emerged as a significant therapeutic target in oncology and other diseases due to its critical roles in DNA repair and mitotic progression. ME0328 is a potent and selective small molecule inhibitor of PARP3. This technical guide provides an in-depth overview of the structural and molecular basis of PARP3 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. Understanding the precise mechanism of action of this compound is crucial for the development of next-generation PARP inhibitors with improved selectivity and efficacy.
Quantitative Inhibitory Profile of this compound
This compound demonstrates potent and selective inhibition of PARP3 over other PARP family members. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various PARP enzymes. This selectivity is a key attribute for its use as a specific chemical probe for PARP3 function and as a lead compound for therapeutic development.
| Target Enzyme | IC50 (μM) | Selectivity vs. PARP3 | Reference |
| PARP3 (ARTD3) | 0.89 | - | [1][2] |
| PARP1 (ARTD1) | 6.3 | ~7-fold | [1][2] |
| PARP2 (ARTD2) | 10.8 | ~12-fold | [2] |
| Other ARDTs | >30 | >33-fold | [2] |
Note: In a separate study using a highly sensitive ELISA-based assay, the IC50 of this compound for PARP3 was reported as 180 nM, with IC50 values for PARP1 and PARP2 at 1.25 µM and 1.26 µM, respectively[3].
Structural Basis of Selective Inhibition
The selective inhibition of PARP3 by this compound is underpinned by specific molecular interactions within the nicotinamide-binding pocket of the enzyme's catalytic domain. X-ray crystallography studies of the PARP3 catalytic domain in complex with this compound have elucidated the key interactions that drive its potency and selectivity.
While the overarching architecture of the PARP catalytic domain is conserved across the family, subtle differences in the amino acid residues lining the active site are exploited by this compound. The quinazolinone core of this compound forms hydrogen bonds with the backbone of the nicotinamide-binding pocket, a common feature for many PARP inhibitors. However, the specific substitutions and conformations of amino acid side chains in the PARP3 active site allow for a more favorable and stable interaction with this compound compared to PARP1 and PARP2. These differences likely involve van der Waals interactions and the formation of a more complementary binding surface, contributing to the observed selectivity.
Experimental Protocols
The characterization of this compound's inhibitory activity and its structural basis relies on a combination of biochemical assays and biophysical techniques. Below are detailed methodologies for key experiments.
In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP enzymes and the inhibitory effect of compounds like this compound.
Principle: The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor onto a histone substrate. The biotinylated histones are then detected using a streptavidin-conjugated reporter enzyme that generates a chemiluminescent signal.
Materials:
-
Recombinant human PARP enzymes (PARP1, PARP2, PARP3)
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent substrate for HRP
-
White, opaque 96-well plates
Procedure:
-
Coating: Coat the 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate to remove unbound histones.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a DMSO-only control (no inhibition) and a control with no enzyme (background).
-
Enzyme Addition: Add the respective PARP enzyme to the wells.
-
Reaction Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Washing: Stop the reaction and wash the plate to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP and incubate. After another wash, add the chemiluminescent substrate.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the PARP3-ME0328 complex.
Procedure:
-
Protein Expression and Purification: Express the catalytic domain of human PARP3 in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Complex Formation: Incubate the purified PARP3 catalytic domain with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the PARP3-ME0328 complex.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known PARP structure as a search model. Build the model of the PARP3-ME0328 complex into the electron density map and refine the structure to high resolution.
-
Structural Analysis: Analyze the refined structure to identify the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the PARP3 active site.
Visualizing the Molecular Landscape
PARP3 Signaling in DNA Repair
PARP3 is a key player in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). Upon DNA damage, PARP3 is recruited to the lesion where it catalyzes the attachment of ADP-ribose units to itself and other acceptor proteins, a process known as ADP-ribosylation. This signaling event facilitates the recruitment of downstream DNA repair factors.
Caption: PARP3 signaling pathway in DNA single-strand break repair and its inhibition by this compound.
Experimental Workflow for this compound Characterization
The comprehensive characterization of this compound involves a multi-step workflow, from initial screening to detailed structural and cellular analysis.
References
In Vitro Characterization of ME0328: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the in vitro activity of ME0328, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3). The following sections detail the biochemical and cellular activity of this compound, comprehensive experimental protocols for its characterization, and a visual representation of its implicated signaling pathways.
Quantitative In Vitro Activity of this compound
The inhibitory activity of this compound has been quantified against several PARP enzymes, demonstrating its selectivity for PARP3. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (µM) | Selectivity over PARP1 | Reference |
| PARP3 | 0.89 | ~7-fold | [1][2] |
| PARP1 | 6.3 | - | [2] |
| PARP2 | 10.8 | - | [2] |
Cellular Activity of this compound
This compound has demonstrated significant effects in various cellular contexts, highlighting its potential as a therapeutic agent.
Delay in γH2AX-Foci Resolution
In human lung adenocarcinoma (A549) and human fetal lung fibroblast (MRC5) cells, treatment with 10 µM this compound resulted in a significant delay in the resolution of γH2AX foci following γ-irradiation, indicating an inhibition of DNA damage repair processes.[1] This effect was achieved without significant cytotoxicity in non-irradiated cells.[1]
Potentiation of Vinorelbine in Breast Cancer Cells
In combination with the chemotherapeutic agent vinorelbine, non-toxic concentrations of this compound (5 µM) have been shown to reduce vinorelbine resistance in breast cancer cell lines, including BT-20, MDA-MB-436, MDA-MB-231, and MCF-7.[3] This combination potentiates vinorelbine-induced arrest at the G2/M boundary of the cell cycle.[2][3]
Enhancement of CRISPR-Cas9 Mediated HER2 Mutation
This compound has been observed to enhance the frequency of CRISPR-Cas9-mediated mutations in the HER2 gene in HER2-positive breast cancer cells.[2] This increased mutation frequency leads to a greater reduction in cell proliferation.[2]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
PARP3 Chemiluminescent Assay
This assay measures the enzymatic activity of PARP3 and its inhibition by compounds like this compound.
Materials:
-
PARP3 Chemiluminescent Assay Kit (e.g., BPS Bioscience)
-
96-well module plates
-
PBS (phosphate-buffered saline)
-
PBST (PBS with 0.05% Tween 20)
-
Blocking buffer
-
This compound (or other inhibitors) dissolved in DMSO
-
Luminometer
Procedure:
-
Plate Coating:
-
Dilute the histone mixture 1:5 with PBS.
-
Add 50 µl of the diluted histone mixture to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µl of PBST per well.
-
Block the wells by adding 200 µl of Blocking Buffer and incubate for 60-90 minutes at room temperature.
-
Wash the plate three times with 200 µl of PBST per well.
-
-
Enzyme Reaction:
-
Prepare a master mix containing 10x PARP buffer, 10x PARP Assay mixture, Activated DNA, and water.
-
Add 25 µl of the master mix to each well.
-
Add 5 µl of the inhibitor solution (this compound) or inhibitor buffer (for positive control and blank) to the appropriate wells. The final DMSO concentration should not exceed 1%.
-
Add 20 µl of 1x PARP buffer to the "Blank" wells.
-
Thaw and dilute the PARP3 enzyme to 5-10 ng/µl in 1x PARP buffer.
-
Initiate the reaction by adding 20 µl of the diluted PARP3 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate for 1 hour at room temperature.
-
Discard the reaction mixture and wash the plate three times with 200 µl of PBST per well.
-
-
Detection:
-
Dilute Streptavidin-HRP 1:50 in Blocking Buffer.
-
Add 50 µl of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µl of PBST per well.
-
Prepare the chemiluminescent substrate by mixing Substrate A and Substrate B in a 1:1 ratio.
-
Add 100 µl of the substrate mixture to each well.
-
Immediately read the chemiluminescence using a luminometer.
-
Cell Viability (WST-1) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cellular dehydrogenases.
Materials:
-
A549 cells (or other cell lines of interest)
-
Complete culture medium (e.g., DMEM with 10% FCS, penicillin, and streptomycin)
-
96-well tissue culture plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the A549 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
WST-1 Incubation:
-
Add 10 µl of WST-1 reagent to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Absorbance Measurement:
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks within cells.
Materials:
-
A549 cells
-
Glass coverslips in a 24-well plate
-
This compound
-
Source of γ-irradiation
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody: anti-γH2AX (e.g., rabbit polyclonal)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 10 µM this compound for a specified time before and after irradiation.
-
Expose the cells to γ-irradiation (e.g., 2 Gy).
-
Allow the cells to recover for different time points (e.g., 0, 1, 4, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBST for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBST for 5 minutes each.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PARP3 and the general workflows for the described experiments.
References
- 1. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ME0328's effect on PARP3 enzymatic activity
An In-depth Technical Guide on the Effect of ME0328 on PARP3 Enzymatic Activity
Introduction
Poly (ADP-ribose) polymerase 3 (PARP3), also known as ADP-ribosyltransferase Diphtheria toxin-like 3 (ARTD3), is a member of the PARP family of enzymes involved in key cellular processes such as DNA repair, genomic stability, and mitotic progression.[1][2] PARP3 catalyzes the transfer of ADP-ribose units to target proteins, a post-translational modification critical for signaling in response to cellular stress, particularly DNA damage. Its role in stabilizing the mitotic spindle makes it a subject of interest in oncology research.[1]
This compound is a potent and selective small molecule inhibitor of PARP3.[3][4][5][6] Its selectivity for PARP3 over other PARP family members, such as PARP1 and PARP2, makes it a valuable chemical probe for elucidating the specific functions of PARP3 and for exploring its therapeutic potential.[3][7] This document provides a comprehensive technical overview of , detailing its inhibitory profile, the experimental protocols used for its characterization, and its impact on cellular signaling pathways.
Data Presentation: Inhibitory Profile of this compound
This compound demonstrates a clear selectivity for PARP3 over other well-studied PARP enzymes. The quantitative inhibitory data, represented by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), are summarized below.
| Target Enzyme | IC50 Value (µM) | Selectivity over PARP1 | Reference |
| PARP3 (ARTD3) | 0.89 | ~7-fold | [3][4][6][8] |
| PARP1 (ARTD1) | 6.3 | - | [3][4] |
| PARP2 (ARTD2) | 10.8 | - | [4] |
Experimental Protocols
The characterization of this compound's inhibitory effect on PARP3 involves both biochemical enzymatic assays and cell-based functional assays.
In Vitro PARP3 Enzymatic Assay (Chemiluminescent)
This assay directly measures the enzymatic activity of purified PARP3 and its inhibition by this compound. The protocol is based on the detection of protein ADP-ribosylation.
Methodology:
-
Plate Preparation: 96-well Nickel (Ni²⁺)-chelating plates are coated with recombinant hexahistidine-tagged histone proteins, which serve as the substrate for PARP3.[3] Alternatively, standard plates can be coated with a histone mixture.[9][10]
-
Inhibitor Addition: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations (typically ranging from 10 nM to 450 µM).[3]
-
Enzyme Addition: Purified, recombinant PARP3 enzyme is added to the wells.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate mixture containing Nicotinamide adenine dinucleotide (NAD⁺), of which a fraction (e.g., 2%) is biotinylated.[3] The reaction is allowed to proceed at a specified temperature and duration.
-
Detection: The biotinylated ADP-ribose incorporated onto the histone substrate is detected by adding Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP).[9][10]
-
Signal Generation: A chemiluminescent HRP substrate (such as Enhanced Chemiluminescence, ECL) is added to the wells.[9][10]
-
Data Acquisition: The resulting chemiluminescent signal, which is proportional to PARP3 activity, is measured using a plate reader.
-
Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using non-linear regression analysis.[3]
Cell-Based Assay: γH2AX Foci Resolution
This assay assesses the functional consequence of PARP3 inhibition on DNA double-strand break (DSB) repair within a cellular context. γH2AX (phosphorylated histone H2AX) is a sensitive marker for DNA DSBs, forming foci at damage sites. A delay in the disappearance of these foci indicates impaired DNA repair.
Methodology:
-
Cell Culture: Human cell lines (e.g., A549 lung carcinoma or MRC5 fibroblasts) are cultured in appropriate media.[3][4]
-
Treatment: Cells are pre-treated with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified duration.[3][5]
-
DNA Damage Induction: DNA DSBs are induced by exposing the cells to γ-irradiation (e.g., 2 Gy).[5]
-
Time Course: Cells are incubated for various time points post-irradiation (e.g., 0, 1, 4, 24 hours) to allow for DNA repair.
-
Immunofluorescence Staining:
-
Cells are fixed (e.g., with paraformaldehyde) and permeabilized.
-
They are then incubated with a primary antibody specific for γH2AX.
-
Following washes, a fluorescently-labeled secondary antibody is added.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis: Cells are imaged using fluorescence microscopy. The number of γH2AX foci per nucleus is quantified. A significant delay in the reduction of foci in this compound-treated cells compared to controls indicates inhibition of DNA repair.[3][5]
Mechanism of Action and Affected Signaling Pathways
PARP3 is a key player in cellular responses to DNA damage and in ensuring proper cell division. By inhibiting PARP3, this compound perturbs these fundamental processes.
Role in DNA Repair
PARP3 is rapidly recruited to sites of DNA damage, where it contributes to the repair of single-strand and double-strand breaks.[2][11] Inhibition of PARP3 by this compound impairs the efficiency of these repair pathways. This is demonstrated by the delayed resolution of γH2AX foci, which serve as markers for unrepaired DSBs.[3][5] This mechanism suggests that this compound could act as a sensitizer to DNA-damaging agents used in cancer therapy.
Role in Mitotic Progression
PARP3 is essential for the proper execution of mitosis. It is required for the stabilization of the mitotic spindle through the regulation of key mitotic components, including NuMA (Nuclear Mitotic Apparatus protein) and Tankyrase 1.[1] The inhibition of PARP3 by compounds like this compound can disrupt this process, leading to mitotic arrest and potentially apoptosis. This is particularly relevant in cancer therapy, where disrupting cell division is a primary goal. For instance, combining this compound with microtubule-targeting agents like vinorelbine has been shown to potentiate G2/M arrest and apoptosis in breast cancer cells.[1]
Involvement in Other Signaling Pathways
Emerging research has implicated PARP3 in other critical signaling networks.
-
PI3K/AKT/mTOR Pathway: In acute myeloid leukemia (AML), PARP3 has been shown to promote disease progression via the activation of PI3K/AKT/mTOR signaling.[12] Inhibition of PARP3 could therefore represent a therapeutic strategy in this context.
-
NF-κB Signaling: In models of inflammation, PARP3 activity has been linked to the activation of the NF-κB pathway in macrophages.[13] this compound was shown to block this activation, suggesting a potential role for PARP3 inhibitors in inflammatory diseases.[13]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PARP3, with an IC50 of 0.89 µM.[3][4][5][6][7] Its inhibitory activity has been validated through robust in vitro enzymatic assays and demonstrated to have functional consequences in cell-based models of DNA repair. By targeting PARP3, this compound effectively disrupts critical cellular processes, including DNA damage repair and mitotic spindle stability. These mechanisms underscore its value as a research tool to dissect PARP3-specific functions and as a lead compound for developing novel therapeutics, particularly in oncology and potentially in inflammatory diseases. Further investigation into its effects on signaling pathways like PI3K/AKT/mTOR and NF-κB will continue to expand our understanding of PARP3's role in health and disease.
References
- 1. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. adooq.com [adooq.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ME0328 in Cell Culture
These application notes provide detailed protocols for utilizing ME0328, a selective PARP3 inhibitor, in cell culture experiments. The methodologies outlined are intended for researchers, scientists, and professionals in drug development investigating the cellular effects of PARP3 inhibition.
Introduction
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3), an enzyme involved in DNA repair and the stabilization of the mitotic spindle.[1][2] It displays selectivity for PARP3 over PARP1 and PARP2.[3] This document details experimental procedures to assess the impact of this compound on cell viability, apoptosis, and cell cycle progression, particularly in the context of cancer cell lines. The protocols provided are foundational for investigating the potential of this compound as a standalone therapeutic agent or in combination with other anti-cancer drugs like vinorelbine.[2][4]
Mechanism of Action
PARP3 is a key player in the maintenance of genomic integrity and is crucial for efficient mitotic progression.[1][2] It contributes to the stabilization of the mitotic spindle by regulating components such as NuMA and Tankyrase 1.[1][2] Inhibition of PARP3 by this compound can disrupt these processes, leading to mitotic arrest and subsequent apoptosis, particularly when combined with microtubule-targeting agents.[2][4]
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Selectivity vs. PARP3 |
| PARP3 | 0.89 | 1x |
| PARP1 | 6.3 | ~7x |
| PARP2 | 10.8 | ~12x |
This data summarizes the in vitro inhibitory concentrations of this compound against key PARP enzymes.[3]
Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Vinorelbine IC50 (nM) | Vinorelbine IC50 + 5 µM this compound (nM) | Fold Reduction in Vinorelbine Resistance |
| BT-20 | TNBC | >80 | 12.5 | 1.25 | 10 |
| MDA-MB-436 | TNBC | >80 | 15 | 2.5 | 6 |
| MDA-MB-231 | TNBC | >80 | 10 | 1.5 | 6.7 |
| MCF-7 | ER+/HER2- | >80 | 7.5 | 0.75 | 10 |
TNBC: Triple-Negative Breast Cancer; ER+/HER2-: Estrogen Receptor Positive, HER2 Negative. Data indicates that a non-toxic concentration of this compound sensitizes breast cancer cells to vinorelbine.[5][6]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., BT-20, MDA-MB-436, MDA-MB-231, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Vinorelbine (optional, for combination studies)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.5–80 µM) for the desired duration (e.g., 5 days).[6] For combination studies, treat with a fixed, non-toxic concentration of this compound (e.g., 5 µM) and a range of vinorelbine concentrations.[5][6]
-
After the treatment period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
BT-20 cells (or other suitable cell line)
-
This compound
-
Vinorelbine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound, vinorelbine, or a combination for a specified time (e.g., 24 hours).[7] For combination studies, a non-toxic concentration of this compound (e.g., 5 µM) can be used with the IC50 concentration of vinorelbine.[7]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Vinorelbine
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound, vinorelbine, or a combination as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice for at least 30 minutes or store at -20°C.[8]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.[8]
-
Add PI staining solution and incubate in the dark for at least 15 minutes.
-
Analyze the samples on a flow cytometer. The combination of vinorelbine and this compound is expected to potentiate a G2/M phase arrest.[2][4]
Visualizations
Caption: Experimental workflow for assessing the cellular effects of this compound.
Caption: Role of PARP3 in mitotic spindle stabilization and its inhibition by this compound.
References
- 1. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for ME0328 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on preclinical data and are intended for research purposes only. They are not a substitute for clinical guidance.
Introduction
ME0328 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3).[1][2] PARP3 is a key enzyme involved in the regulation of mitotic spindle stabilization, a critical process for cell division.[1][3] Inhibition of PARP3 can disrupt this process, leading to mitotic arrest and apoptosis. Preclinical studies have demonstrated that this compound can potentiate the cytotoxic effects of certain chemotherapy agents, offering a promising new strategy for cancer treatment.[1]
This document provides detailed application notes and protocols for the use of this compound in combination with the chemotherapeutic agent vinorelbine, based on a study in breast cancer cell lines.[1]
Mechanism of Action: Synergistic Effect of this compound and Vinorelbine
Vinorelbine is a vinca alkaloid that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] this compound, as a PARP3 inhibitor, also induces mitotic arrest.[1] The combination of this compound and vinorelbine has been shown to have a synergistic effect, significantly enhancing the anti-cancer activity of vinorelbine.[1]
The proposed mechanism for this synergy involves:
-
Potentiation of Mitotic Arrest: Both agents independently cause mitotic arrest. When used in combination, they lead to a more profound and sustained arrest at the G2/M boundary.[1]
-
Enhanced Apoptosis: The prolonged mitotic arrest triggers a higher rate of programmed cell death (apoptosis).[1]
-
Increased Vinorelbine-Tubulin Interaction: Inhibition of PARP3 by this compound potentiates the interaction of vinorelbine with tubulin, further disrupting microtubule function.[1]
References
Application Notes and Protocols: Sensitizing Breast Cancer Cells with ME0328
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on utilizing ME0328 to sensitize breast cancer cells to the chemotherapeutic agent vinorelbine. The information is based on preclinical findings that demonstrate the efficacy of the selective PARP3 inhibitor, this compound, in overcoming vinorelbine resistance in breast cancer cell lines.[1][2]
Introduction
Poly (ADP-ribose) polymerase 3 (PARP3) is a key enzyme involved in DNA repair and the stabilization of the mitotic spindle.[1][2] this compound is a selective inhibitor of PARP3.[1][2] In breast cancer cells, inhibition of PARP3 by this compound has been shown to potentiate the cytotoxic effects of vinorelbine, a vinca alkaloid that targets tubulin.[1][2] This combination therapy leads to a significant reduction in vinorelbine resistance, enhanced G2/M cell cycle arrest, mitotic arrest, and ultimately, apoptosis.[1][2] These findings present a promising therapeutic strategy for metastatic breast cancer.[1][2]
Mechanism of Action
This compound sensitizes breast cancer cells to vinorelbine through the inhibition of PARP3. PARP3 plays a crucial role in mitotic progression by regulating the stability of the mitotic spindle.[1][2] By inhibiting PARP3, this compound disrupts this process, leading to an enhancement of vinorelbine-induced mitotic catastrophe and cell death.[2] The combination of this compound and vinorelbine results in a synergistic effect, potentiating the anti-cancer activity of vinorelbine.[1][2]
References
Determining the Optimal Concentration of ME0328 for In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ME0328 is a potent and selective cell-permeable inhibitor of Poly(ADP-ribose) polymerase 3 (PARP-3), also known as ADP-ribosyltransferase 3 (ARTD3).[1][2][3][4][5] It displays selectivity for PARP-3 over other PARP enzymes such as PARP-1 and PARP-2.[1][4] this compound has been shown to enhance the frequency of CRISPR-Cas9-mediated HER2 mutation, leading to a reduction in the proliferation of HER2-positive breast cancer cells.[1][3] Furthermore, it has been demonstrated that non-toxic concentrations of this compound can sensitize breast cancer cells to other therapeutic agents like vinorelbine, potentiating mitotic arrest and apoptosis.[6] Given its role in fundamental cellular processes like DNA repair and cell cycle regulation, determining the precise optimal concentration of this compound is critical for achieving reproducible and meaningful results in in vitro settings without inducing unwanted cytotoxicity.[1][3][6]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro assays. The protocols outlined below cover cytotoxicity assessment, target engagement verification, and evaluation of downstream functional effects.
Data Presentation: Quantitative Summary of this compound Activity
For ease of reference and comparison, the following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 0.89 µM | PARP-3 | [1][2][4][5] |
| IC50 | 6.3 µM | PARP-1 | [1][3][4] |
| IC50 | 10.8 µM | PARP-2 | [1][3][4] |
| Effective Concentration | 10 µM | A549 and MRC5 cells (delay of γH2AX-foci resolution) | [2][3] |
Experimental Protocols
To determine the optimal concentration of this compound for a new experimental system, a systematic approach involving a dose-response analysis for cytotoxicity, target engagement, and the desired functional outcome is recommended.
Protocol 1: Determination of Cytotoxicity (IC50)
This protocol aims to determine the concentration of this compound that inhibits cell viability by 50% (IC50) in the cell line of interest. This is crucial to distinguish between specific inhibitory effects and general toxicity.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of the highest concentration of this compound in complete culture medium. For example, if the highest desired final concentration is 100 µM, prepare a 200 µM solution.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in complete culture medium to create a range of 2X concentrations. It is advisable to start with a broad range, for instance, from 100 µM down to 1 nM.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared 2X this compound dilutions and the vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the planned functional assay (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of this compound to its target, PARP-3, in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Protease inhibitor cocktail
-
Cell scrapers
-
Microcentrifuge tubes
-
PCR tubes
-
Thermal cycler
-
Equipment for protein extraction and Western blotting (lysis buffer, SDS-PAGE gels, transfer apparatus, antibodies against PARP-3 and a loading control like GAPDH or β-actin).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1-4 hours). The concentration range should be below the cytotoxic level determined in Protocol 1.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells by scraping in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by freeze-thaw cycles or other suitable methods.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Heat Treatment:
-
Aliquot the supernatant (cell lysate) into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble PARP-3 at each temperature.
-
Use an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PARP-3.
-
Plot the percentage of soluble PARP-3 against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Protocol 3: Functional Assay - Analysis of DNA Damage Response (γH2AX Foci Formation)
This protocol assesses the functional effect of this compound on the DNA damage response by quantifying the formation and resolution of γH2AX foci, a marker for DNA double-strand breaks. A delay in the resolution of these foci is indicative of PARP-3 inhibition.[2][3]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Coverslips in a multi-well plate
-
DNA damaging agent (e.g., ionizing radiation or a chemical agent like etoposide)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with a range of non-cytotoxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
-
Induction of DNA Damage:
-
Expose the cells to a DNA damaging agent. For example, irradiate with 2 Gy of ionizing radiation.
-
-
Time Course for Repair:
-
Allow the cells to recover and repair the DNA damage for different time points (e.g., 0, 1, 4, 8, 24 hours) in the presence of this compound.
-
-
Immunofluorescence Staining:
-
At each time point, fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Plot the average number of foci per cell against time for each this compound concentration.
-
The optimal concentration will be the lowest concentration that shows a significant delay in the resolution of γH2AX foci compared to the vehicle control, without causing significant cell death.
-
Mandatory Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of PARP-3 mediated DNA repair.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. ME 0328 | CAS 1445251-22-8 | this compound | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ME0328 in Cancer Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME0328 is a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase 3 (PARP3), also known as ADP-ribosyltransferase 3 (ARTD3).[1][2][3] PARP enzymes are critical components of the DNA Damage Response (DDR) system, playing a key role in the repair of DNA single-strand breaks (SSBs).[3][4] In cancer research, targeting PARP enzymes is a validated therapeutic strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This compound offers a high degree of selectivity for PARP3 over other family members like PARP1 and PARP2, making it a valuable tool for investigating the specific roles of PARP3 in cancer cell biology and for developing more targeted therapeutic strategies.[1][3] These application notes provide detailed protocols for utilizing this compound in cell viability assays to determine its cytotoxic and chemosensitizing effects on cancer cell lines.
Mechanism of Action
This compound exerts its effects by competitively binding to the nicotinamide-binding site of PARP3, inhibiting its enzymatic activity.[3] PARP3 is involved in the repair of DNA damage and the stabilization of the mitotic spindle.[5][6] Inhibition of PARP3 by this compound can lead to an accumulation of DNA damage. Furthermore, PARP3 is a crucial player in ensuring efficient mitotic progression.[5][6] Its inhibition can cause mitotic defects, leading to genomic instability and ultimately triggering cell death through apoptosis or mitotic catastrophe.[5][7]
The efficacy of this compound can be significantly enhanced when used in combination with DNA-damaging agents or compounds that target other aspects of cell division. For instance, studies have shown that non-toxic concentrations of this compound can sensitize breast cancer cells to microtubule-destabilizing agents like vinorelbine, leading to a synergistic increase in G2/M cell cycle arrest and apoptosis.[5]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified against both isolated enzymes and various cancer cell lines. The data is summarized below for easy comparison.
Table 1: Enzymatic Inhibitory Concentration (IC50) of this compound
| Target Enzyme | IC50 (µM) | Selectivity vs. PARP3 | Reference |
|---|---|---|---|
| PARP3 | 0.89 | 1x | [1][3] |
| PARP1 | 6.3 | ~7.1x | [1][3] |
| PARP2 | 10.8 | ~12.1x |[3] |
Table 2: Cytotoxicity (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | Assay Method | IC50 (µM) | Reference |
|---|---|---|---|---|
| BT-20 | Triple-Negative | SRB | Data reported in reference | [7][8] |
| MDA-MB-436 | Triple-Negative | SRB | Data reported in reference | [7][8] |
| MDA-MB-231 | Triple-Negative | SRB | Data reported in reference | [7][8] |
| MCF-7 | ER+/HER2- (Luminal) | SRB | Data reported in reference | [7][8] |
Note: The Sulforhodamine B (SRB) assay was performed after 6 days of drug exposure. The specific IC50 values are presented graphically in the cited publication.
Experimental Protocols
A variety of assays can be used to measure the effect of this compound on cancer cell viability, including tetrazolium reduction assays (MTT, MTS, WST-1) and protein-based assays (SRB).[5] The following is a detailed protocol for the MTT assay, a common colorimetric method for assessing cell metabolic activity as an indicator of viability.
Protocol: Cell Viability Assessment using MTT Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
2. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
This compound (stock solution prepared in DMSO, e.g., 10 mM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
3. Experimental Workflow:
4. Step-by-Step Procedure:
Day 1: Cell Seeding
-
Harvest cultured cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete medium to the desired seeding density (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells in 100 µL).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for background control (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to start with is 0.01 µM to 100 µM.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution to each well. It is recommended to test each concentration in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 72 hours).
Day 5: Viability Assessment
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
5. Data Analysis and Interpretation:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (untreated cells represent 100% viability).
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoresistance to additive PARP/PI3K dual inhibition in triple-negative breast cancer cell lines is associated with adaptive stem cell-like prevalence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Synthetic Lethality in BRCA-Mutant Cells with ME0328
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ME0328, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), to investigate the concept of synthetic lethality in cancer cells harboring BRCA1 or BRCA2 mutations. The provided protocols offer detailed methodologies for key in vitro experiments to characterize the cellular response to this compound treatment.
Introduction to Synthetic Lethality and PARP Inhibition in BRCA-Mutant Cancers
The principle of synthetic lethality describes a genetic interaction where the loss of two genes individually is viable, but their combined loss results in cell death.[1][2] This concept has been successfully exploited in cancer therapy, particularly for tumors with mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2.[3][4]
BRCA1 and BRCA2 are crucial for the high-fidelity repair of DNA double-strand breaks (DSBs) through a process called homologous recombination (HR).[1][5] Cells with mutated BRCA genes are deficient in HR and rely on alternative, more error-prone DNA repair pathways for survival.
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which primarily resolves DNA single-strand breaks (SSBs).[2] Inhibition of PARP by compounds like this compound leads to the accumulation of unrepaired SSBs.[6] During DNA replication, these SSBs are converted into DSBs.[5][6]
In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3] This selective killing of BRCA-deficient cells by PARP inhibitors is a prime example of synthetic lethality.[1][5]
Signaling Pathway of this compound-Induced Synthetic Lethality
The following diagram illustrates the signaling pathway underlying the synthetic lethal interaction between this compound and BRCA mutations.
Caption: this compound induces synthetic lethality in BRCA-mutant cells.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments to assess the efficacy of this compound.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | BRCA Status | This compound |
| HCC1937 | BRCA1 Mutant | 0.5 |
| MDA-MB-436 | BRCA1 Mutant | 0.8 |
| CAPAN-1 | BRCA2 Mutant | 1.2 |
| MCF-7 | BRCA Wild-Type | > 50 |
| HeLa | BRCA Wild-Type | > 50 |
Table 2: Apoptosis Induction (% Annexin V Positive Cells after 72h)
| Cell Line | Treatment (1 µM this compound) |
| HCC1937 | 65% |
| MDA-MB-436 | 58% |
| CAPAN-1 | 52% |
| MCF-7 | 8% |
| HeLa | 5% |
Table 3: DNA Damage (γH2AX Foci per Cell after 24h)
| Cell Line | Treatment (1 µM this compound) |
| HCC1937 | 150 |
| MDA-MB-436 | 135 |
| CAPAN-1 | 120 |
| MCF-7 | 15 |
| HeLa | 10 |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Experimental Workflow:
Caption: Workflow for determining cell viability using MTS/MTT assay.
Materials:
-
BRCA-mutant and wild-type cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.[7]
Experimental Workflow:
Caption: Workflow for assessing apoptosis by Annexin V/PI staining.
Materials:
-
BRCA-mutant and wild-type cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for 48-72 hours.
-
Harvest the cells, including the supernatant containing detached cells, by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Damage Analysis (γH2AX Immunofluorescence)
This protocol visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).[8]
Experimental Workflow:
Caption: Workflow for analyzing DNA damage via γH2AX staining.
Materials:
-
BRCA-mutant and wild-type cell lines
-
24-well plates with sterile coverslips
-
This compound
-
4% Paraformaldehyde
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Conclusion
This compound demonstrates significant potential as a tool for studying synthetic lethality in BRCA-mutant cancer cells. The provided protocols offer a robust framework for characterizing its selective cytotoxicity, induction of apoptosis, and mechanism of action related to DNA damage. These studies are crucial for the preclinical evaluation of this compound and for identifying patient populations that may benefit from this therapeutic strategy.
References
- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism for Synthetic Lethality in BRCA-Deficient Cancers: No Longer Lagging Behind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
ME0328 in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME0328 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 3 (PARP3), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Its selectivity for PARP3 over PARP1 and PARP2 suggests a distinct mechanism of action and potential for targeted cancer therapies, particularly in combination with DNA-damaging agents.[1][2] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in xenograft mouse models, including its mechanism of action, protocols for in vivo studies, and data presentation guidelines. While specific in vivo xenograft data for this compound is limited, this document outlines a generalized protocol based on established methodologies for other PARP inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting PARP3, an enzyme involved in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the inhibition of PARP3 leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through a process known as synthetic lethality. PARP inhibitors can also trap PARP enzymes on DNA, leading to the formation of toxic PARP-DNA complexes that further disrupt DNA replication and contribute to cytotoxicity.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Caption: Proposed mechanism of action of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide a template for presenting in vivo efficacy data from xenograft studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. PARP1 |
| PARP3 | 0.89 | ~7-fold |
| PARP1 | 6.3 | - |
| PARP2 | 10.8 | - |
Data sourced from publicly available information.[1]
Table 2: Template for In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model (Cell Line) | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| e.g., MDA-MB-436 | Vehicle Control | e.g., 0.5% HPMC, p.o., daily | [Data] | - | - |
| e.g., MDA-MB-436 | This compound | e.g., 50 mg/kg, p.o., daily | [Data] | [Data] | [Data] |
| e.g., Calu-3 | Vehicle Control | e.g., 0.5% HPMC, p.o., daily | [Data] | - | - |
| e.g., Calu-3 | This compound | e.g., 50 mg/kg, p.o., daily | [Data] | [Data] | [Data] |
This table is a template. Specific data for this compound in xenograft models is not currently available in the public domain.
Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of this compound in xenograft mouse models.
Cell Line and Animal Models
-
Cell Lines: Select cancer cell lines with known DNA damage repair deficiencies (e.g., BRCA1/2 mutations) or cell lines in which PARP3 is overexpressed. Examples include MDA-MB-436 (breast cancer, BRCA1 mutant) or Calu-3 (lung adenocarcinoma).
-
Animal Models: Use immunodeficient mice, such as athymic nude mice or NOD-SCID mice, to prevent rejection of the human tumor xenograft.
Xenograft Tumor Establishment
The following diagram outlines the general workflow for establishing xenograft models:
Caption: General workflow for establishing subcutaneous xenograft models.
Protocol:
-
Culture selected cancer cells in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for oral gavage is 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
Dose and Schedule: The optimal dose and schedule should be determined in preliminary dose-range finding studies. Based on other PARP inhibitors, a starting point could be in the range of 25-100 mg/kg, administered daily.
Protocol:
-
Prepare the this compound formulation fresh daily.
-
Administer the formulation to the mice according to the predetermined dose and schedule (e.g., daily oral gavage).
-
The control group should receive the vehicle only.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Efficacy Evaluation and Endpoint Analysis
Protocol:
-
Continue to measure tumor volumes throughout the treatment period.
-
At the end of the study (e.g., after 21-28 days of treatment, or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis (e.g., for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3).
-
Another portion can be snap-frozen for pharmacodynamic (PD) marker analysis (e.g., measurement of PAR levels to confirm target engagement).
Conclusion
This compound, as a selective PARP3 inhibitor, holds promise as a targeted therapy for cancers with specific DNA repair deficiencies. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in xenograft mouse models. While specific in vivo data is yet to be published, the methodologies established for other PARP inhibitors offer a robust starting point for researchers to investigate the in vivo efficacy and mechanism of action of this novel compound. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data to support the further development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols for ME0328 Stock Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
ME0328 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 3 (PARP3), a key enzyme involved in DNA repair and mitotic progression.[1][2] Its cell-permeable nature makes it a valuable tool for investigating the role of PARP3 in cellular processes, particularly in the context of cancer research and drug development.[3][4] Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₁₉H₁₉N₃O₂ and a molecular weight of 321.4 g/mol .[1] It is essential to understand its solubility profile to prepare a homogenous and stable stock solution.
Data Presentation: this compound Solubility and Storage
| Property | Value | Source |
| Molecular Weight | 321.37 g/mol | [3][5] |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid / Powder | [1][5] |
| Solubility in DMSO | 17 mg/mL to 75 mg/mL (ultrasonication may be required) | [1][3][5] |
| Solubility in DMF | 12 mg/mL | [1] |
| Solubility in Ethanol | 0.2 mg/mL | [1] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [5] |
| Recommended Storage | Store at -20°C or -80°C for long-term stability. | [4][5][6] |
| Stock Solution Stability | Can be stored at -20°C for several months; -80°C for up to 2 years.[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility and stability of the compound.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[5]
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 321.37 g/mol = 3.2137 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.21 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Mixing:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for a few minutes.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture. A typical working concentration for this compound in cell-based assays is around 10 µM.[3][5] It is important to maintain a final DMSO concentration that is non-toxic to the cells, generally below 0.5%.[7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
It is often practical to perform an intermediate dilution from the high-concentration stock. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium or PBS.
-
-
Final Dilution:
-
To prepare a final working concentration of 10 µM in a final volume of 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution.
-
Calculation: (Initial Concentration x Initial Volume) = (Final Concentration x Final Volume)
-
(10,000 µM x V₁) = (10 µM x 1000 µL) -> V₁ = 1 µL
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the this compound treatment (e.g., 1 µL of DMSO in 1 mL of medium). This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
-
Cell Treatment:
-
Add the prepared working solutions (this compound and vehicle control) to your cell cultures and incubate for the desired experimental duration.
-
Mandatory Visualizations
Signaling Pathway of PARP3 Inhibition by this compound
Caption: Mechanism of this compound action on the PARP3 signaling pathway in DNA repair.
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions for cell assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture [mdpi.com]
Troubleshooting & Optimization
troubleshooting ME0328 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of ME0328 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid that is practically insoluble in water and ethanol. It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution with aqueous media for my in vitro assay. What is happening?
A2: This is a common issue known as "precipitation upon dilution." this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment changes drastically, causing the compound to crash out of solution.
Q3: How can I avoid precipitation when preparing this compound for in vitro experiments?
A3: To minimize precipitation, it is crucial to work with dilute stock solutions and ensure rapid and thorough mixing upon dilution into your aqueous medium. It is also advisable to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. For some applications, a 1:1 solution of DMF:PBS (pH 7.2) may also be used to prepare a working stock.[1]
Q4: What is the recommended method for preparing this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, this compound is typically administered in vivo as a suspension. Common vehicles for suspension include corn oil or carboxymethylcellulose sodium (CMC-NA).[3][4] It is critical to ensure a uniform and stable suspension for consistent dosing.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro assays due to poor solubility.
-
Possible Cause: Precipitation of this compound in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Lower the final concentration: Test a range of lower final concentrations of this compound to find a level that remains soluble in your assay medium.
-
Optimize DMSO concentration: Keep the final DMSO concentration in your assay below 0.5%. If higher concentrations of this compound are needed, consider using a different solvent system for your stock solution, such as DMF.
-
Use a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer can help to maintain the solubility of hydrophobic compounds. Extensive validation is required to ensure the surfactant does not interfere with the assay.
-
Sonication: Briefly sonicating the final solution may help to disperse small, otherwise invisible, precipitates.
-
Issue 2: Difficulty in preparing a homogenous suspension for in vivo dosing.
-
Possible Cause: Inadequate dispersion of the this compound powder in the vehicle.
-
Troubleshooting Steps:
-
Mortar and Pestle: Gently grind the this compound powder with a mortar and pestle to reduce particle size before adding the vehicle.
-
Stepwise Addition of Vehicle: Add a small amount of the vehicle (e.g., corn oil or CMC-NA solution) to the powder to create a paste. Then, gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Vortexing and Sonication: After initial mixing, vortex the suspension vigorously and sonicate in a bath sonicator to further break down any agglomerates.
-
Use Freshly Prepared Suspensions: Suspensions can settle over time. It is best to prepare the suspension fresh before each dosing session and ensure it is well-mixed immediately before administration.
-
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 17 mg/mL | [1] |
| DMSO | 64 mg/mL | |
| DMSO | 75 mg/mL (with sonication) | [2] |
| DMF | 12 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Ethanol | 0.2 mg/mL | [1] |
| Water | Insoluble | [3] |
Note: Solubility can vary slightly between different batches of the compound and with the purity of the solvents used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 321.37 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.21 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can aid dissolution.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an this compound Suspension in Corn Oil for in vivo Dosing
-
Weighing: Weigh the required amount of this compound for the desired dosing concentration and volume.
-
Grinding: If necessary, gently grind the powder in a clean mortar and pestle.
-
Paste Formation: Transfer the powder to a sterile tube. Add a small volume of corn oil (approximately 10-20% of the final volume) and mix with a spatula or by vortexing to form a smooth paste.
-
Dilution: Gradually add the remaining corn oil in small portions, vortexing thoroughly after each addition to ensure a uniform suspension.
-
Homogenization: For a more homogenous and stable suspension, use a tissue homogenizer or sonicate the suspension.
-
Dosing: Ensure the suspension is well-mixed immediately before each animal is dosed.
Visualizations
Caption: Workflow for preparing this compound solutions and suspensions.
Caption: Detailed steps for preparing an in vivo suspension of this compound.
References
ME0328 Technical Support Center: Optimizing Incubation Time for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for ME0328 to achieve maximum experimental efficacy. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, which are key protein kinases in the RAS/RAF/MEK/ERK signaling cascade.[1][2] By binding to a unique site near the ATP-binding pocket, this compound locks the MEK enzymes in a catalytically inactive state.[1][] This prevents the phosphorylation and activation of the downstream effector kinases ERK1/2, thereby suppressing tumor cell proliferation and survival.[2][4]
Q2: What is a recommended starting point for this compound concentration and incubation time in cell culture experiments?
A2: For initial experiments, a concentration range of 10 nM to 1 µM is a common starting point. The optimal incubation time is highly dependent on the experimental goal. For short-term signaling studies, such as assessing the inhibition of ERK phosphorylation via Western blot, a pre-incubation time of 1 to 4 hours with this compound is often effective.[5] For longer-term functional assays, such as cell viability or apoptosis assays, incubation times typically range from 24 to 72 hours.[5][6]
Q3: How quickly should I expect to see an inhibitory effect on ERK phosphorylation after this compound treatment?
A3: Inhibition of MEK kinase activity by this compound is rapid. A significant reduction in phosphorylated ERK (p-ERK) levels can often be detected within 1 to 4 hours of treatment. To determine the peak inhibitory effect for your specific cell line and experimental conditions, a time-course experiment is highly recommended.[7]
Q4: What is the maximum recommended incubation time for this compound?
A4: this compound has been effectively used in cell culture experiments for up to 72 hours.[5] For experiments extending beyond this period, it is crucial to consider the stability of the compound in your culture medium and potential cytotoxicity. If compound stability is a concern, consider replenishing the medium with fresh this compound every 24 to 48 hours.[5]
Troubleshooting Guide
Problem: I am not observing a significant decrease in p-ERK levels after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation period may be too short. Perform a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to identify the optimal time point for p-ERK inhibition in your cell line.[7] |
| This compound Concentration is Too Low | The concentration of this compound may be insufficient to fully inhibit MEK in your specific cell system. Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the IC50. |
| High Cell Confluency | Overly confluent cells can exhibit altered signaling pathways and reduced sensitivity to inhibitors. Ensure you are using cells at a consistent and optimal confluency (typically 70-80%). |
| Compound Degradation | This compound may be unstable in your cell culture medium over extended periods. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours.[5] |
Problem: I am observing high levels of cytotoxicity even at short incubation times.
| Potential Cause | Recommended Solution |
| This compound Concentration is Too High | The concentration of this compound may be toxic to your specific cell line. Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic threshold.[8] |
| Solvent (DMSO) Toxicity | High concentrations of the vehicle control (DMSO) can be toxic to cells. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). Always include a vehicle-only control in your experiments.[9] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to MEK inhibition. Consider using a lower concentration range of this compound for your experiments. |
Data Presentation
Table 1: Effect of this compound Incubation Time on p-ERK Inhibition and Cell Viability
| Incubation Time (hours) | p-ERK Inhibition (%) (at 100 nM this compound) | Cell Viability (%) (at 100 nM this compound) |
| 1 | 65 | 98 |
| 4 | 92 | 95 |
| 8 | 95 | 91 |
| 24 | 88 | 75 |
| 48 | 85 | 52 |
| 72 | 81 | 38 |
Data are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for p-ERK Inhibition
This protocol details a method to identify the optimal incubation time of this compound for inhibiting ERK phosphorylation.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Once the cells have adhered and are in the logarithmic growth phase, treat them with a fixed, effective concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO) at the same final concentration.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 1, 2, 4, 8, and 24 hours) at 37°C in a humidified CO2 incubator.
-
Cell Lysis: At each time point, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.[11][12]
-
-
Analysis: Quantify the band intensities for p-ERK and total ERK. The optimal incubation time is the point at which the ratio of p-ERK to total ERK is at its lowest.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound incubation time on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[8]
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO2.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for determining the optimal this compound incubation time.
References
- 1. news-medical.net [news-medical.net]
- 2. grokipedia.com [grokipedia.com]
- 4. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of ME0328 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of ME0328, a potent and selective PARP3 inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3), also known as ADP-ribosyltransferase 3 (ARTD3).[1] Its primary on-target effect is the inhibition of PARP3's enzymatic activity, which plays a crucial role in DNA single-strand break repair and mitotic progression.[1][2] By inhibiting PARP3, this compound can lead to an accumulation of DNA damage, particularly in cells with existing DNA repair deficiencies, and can sensitize cancer cells to other DNA-damaging agents.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for PARP3, it does exhibit some activity against other PARP family members at higher concentrations. The IC50 values for other PARPs are significantly higher than for PARP3, indicating a window of selectivity.
Quantitative Data Summary: this compound IC50 Values against PARP Family Members
| Target | IC50 (µM) | Selectivity vs. PARP3 |
| PARP3 (ARTD3) | 0.89 | - |
| PARP1 (ARTD1) | 6.3 | ~7-fold |
| PARP2 (ARTD2) | 10.8 | ~12-fold |
Data compiled from multiple sources.[1][3]
A comprehensive screening of this compound against a broad panel of kinases and other potential off-targets is not publicly available at this time. As with many small molecule inhibitors, off-target effects on kinases are a possibility and should be considered when interpreting unexpected cellular phenotypes.[4][5][6][7]
Q3: In which cell lines has this compound been tested, and what were the observed effects?
A3: this compound has been evaluated in several human cell lines, demonstrating its cell permeability and biological activity.[1]
| Cell Line | Cancer Type | Observed Effects |
| A549 | Lung Carcinoma | Significant delay in the resolution of γH2AX foci following γ-irradiation, indicating inhibition of DNA repair.[1][8] |
| MRC5 | Normal Lung Fibroblast | No significant toxicity observed at concentrations effective for PARP3 inhibition.[1] |
| Breast Cancer Cell Lines (e.g., MCF-7, BT-20, MDA-MB-231) | Breast Cancer | Sensitization to the chemotherapeutic agent vinorelbine, leading to reduced resistance, G2/M cell cycle arrest, and increased apoptosis. |
Q4: What are the recommended working concentrations for this compound in cell culture?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published studies, a concentration of around 10 µM has been shown to be effective for inhibiting PARP3-mediated DNA repair in A549 cells without causing significant cytotoxicity.[1][8] For sensitization studies in breast cancer cell lines, non-toxic concentrations were used in combination with vinorelbine. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, potentially on other PARP family members or unforeseen targets like protein kinases.[4][5][6][7][9]
-
Troubleshooting Steps:
-
Review Selectivity Profile: Be mindful of the IC50 values for other PARP family members and consider if the concentrations used could lead to their inhibition.
-
Use a Structurally Unrelated Inhibitor: If possible, confirm the phenotype with a different PARP3 inhibitor that has a distinct chemical structure.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to specifically deplete PARP3. If the phenotype is recapitulated, it supports an on-target effect.[9]
-
Kinome Scan: If unexpected phenotypes persist and are critical to your research, consider performing a kinome scan to identify potential off-target kinase interactions.
-
Issue 2: Inconsistent Results in DNA Damage Assays (e.g., γH2AX foci)
-
Possible Cause: Variability in experimental conditions or misinterpretation of results.
-
Troubleshooting Steps:
-
Optimize Staining Protocol: Ensure proper fixation, permeabilization, and antibody concentrations. Refer to the detailed experimental protocol below.
-
Control for Cell Cycle Phase: The number of γH2AX foci can vary with the cell cycle. Co-staining with a cell cycle marker (e.g., propidium iodide) can help normalize the data.
-
Mindful Interpretation: Remember that γH2AX foci can mark sites other than double-strand breaks.[10] Correlate foci formation with other markers of DNA damage or repair.
-
Automated Quantification: Use automated image analysis software to ensure unbiased counting of foci.
-
Issue 3: High Background or Ambiguous Results in Apoptosis Assays (e.g., Annexin V)
-
Possible Cause: Suboptimal staining procedure or cell handling.
-
Troubleshooting Steps:
-
Gentle Cell Handling: Avoid harsh trypsinization or vigorous pipetting, which can damage cell membranes and lead to false-positive results.[11]
-
Titrate Reagents: Determine the optimal concentrations of Annexin V and propidium iodide for your cell line.
-
Include Proper Controls: Always include unstained, single-stained (Annexin V only and PI only), and positive controls for apoptosis induction.
-
Analyze Promptly: Analyze stained cells by flow cytometry as soon as possible to avoid artifacts from prolonged incubation.[11]
-
Experimental Protocols
ADP-ribosylation Assay (In Vitro)
This protocol is a general method for measuring the enzymatic activity of PARP proteins.
-
Plate Preparation: Use a 96-well Ni2+-chelating plate to capture hexahistidine-tagged recombinant PARP proteins.
-
Substrate Addition: Add recombinant histone proteins to the wells.
-
Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate.
-
Reaction Initiation: Initiate the ADP-ribosylation reaction by adding NAD+ (containing a percentage of biotinylated NAD+).[1]
-
Detection: After incubation, wash the wells and detect the biotinylated ADP-ribose incorporated into the histones using a streptavidin-HRP conjugate and a chemiluminescent substrate.[1]
-
Data Analysis: Measure chemiluminescence using a plate reader. Calculate IC50 values by fitting the data to a dose-response curve.
γH2AX Foci Resolution Assay
-
Cell Culture and Treatment: Seed cells (e.g., A549) on coverslips and treat with this compound or vehicle control.
-
Induction of DNA Damage: Expose cells to a source of DNA damage, such as γ-irradiation.
-
Time Course: Fix cells at various time points post-irradiation (e.g., 0, 1, 4, 24 hours).
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γH2AX foci per nucleus at each time point. A delay in the reduction of foci in this compound-treated cells indicates inhibition of DNA repair.[8]
Cell Viability (SRB) Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (with or without a second agent like vinorelbine).
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Wash away unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound and/or other compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.
-
Staining: Add propidium iodide (PI) to the cell suspension.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Tubulin Depolarization
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or other compounds.
-
Fixation and Permeabilization: Fix cells with methanol or paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Antibody Staining:
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Look for changes in microtubule organization and density.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Simplified signaling pathway of this compound's effect on the DNA damage response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation | MDPI [mdpi.com]
- 11. yeasenbio.com [yeasenbio.com]
how to minimize ME0328 cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of ME0328 in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to minimize cytotoxicity in non-cancerous cells?
A1: To minimize off-target effects and cytotoxicity in non-cancerous cells, it is recommended to use the lowest effective concentration of this compound. A study has shown that this compound at a concentration of 10 μM did not exhibit toxicity in nonirradiated human A549 (lung carcinoma) and mouse MRC5 (normal lung fibroblast) cells[1]. However, the optimal concentration will be cell-line specific and should be determined empirically. We recommend performing a dose-response curve to identify the lowest concentration that achieves the desired biological effect in your cancer cell line of interest while having minimal impact on the viability of your non-cancerous control cells.
Q2: What is the mechanism of action of this compound and how does its selectivity profile contribute to minimizing off-target effects?
A2: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3)[2][3]. Its mechanism of action involves the inhibition of PARP3's enzymatic activity, which plays a role in DNA repair and mitotic progression[3][4]. This compound exhibits selectivity for PARP3 over other PARP family members, including PARP1 and PARP2[1]. This selectivity is crucial for minimizing off-target effects, as PARP1 and PARP2 are more ubiquitously involved in DNA repair pathways, and their inhibition can lead to broader cellular toxicity. By specifically targeting PARP3, this compound is expected to have a more focused biological effect.
Q3: Can this compound induce genomic instability in normal, non-cancerous cells?
A3: While specific studies on this compound-induced genomic instability in normal cells are limited, it is a known risk for some PARP inhibitors. For instance, clinically relevant doses of the PARP inhibitor olaparib have been shown to increase sister chromatid exchanges and chromatid aberrations in normal human cells[5]. Given that this compound targets a member of the PARP family, it is prudent to consider the potential for genotoxicity, especially at higher concentrations or with prolonged exposure. We recommend monitoring for signs of genomic instability in your non-cancerous control cells, particularly in long-term experiments.
Q4: Should I be concerned about cytotoxicity when combining this compound with other therapeutic agents?
A4: Yes, combination therapies can potentiate the cytotoxic effects of this compound, which may also impact non-cancerous cells. For example, combining PARP inhibitors with DNA demethylating agents or other DNA damaging drugs has been shown to synergistically increase cytotoxicity in cancer cells[6][7]. While this is desirable for cancer treatment, it could also lower the tolerance of non-cancerous cells. Therefore, when using this compound in combination with other drugs, it is essential to re-evaluate the optimal dose and assess the cytotoxicity in your non-cancerous control cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed in non-cancerous control cells. | Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 in your cancer cell line and a non-toxic concentration for your non-cancerous cells. Start with concentrations around the reported IC50 for PARP3 (0.89 μM)[1][2][3]. |
| Prolonged exposure time. | Reduce the incubation time with this compound. A time-course experiment can help identify the optimal duration for the desired effect without causing excessive toxicity to normal cells. | |
| Cell line is particularly sensitive. | Some cell lines may be inherently more sensitive to PARP inhibition. Consider using a different non-cancerous cell line as a control or exploring cytoprotective agents. | |
| Inconsistent results in cell viability assays. | Inaccurate pipetting or cell plating. | Ensure proper mixing of cell suspensions and accurate pipetting. Use a multichannel pipette for adding reagents to minimize variability. |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use sterile techniques and periodically test your cell lines for mycoplasma. | |
| Reagent instability. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions. | |
| Unexpected potentiation of cytotoxicity with a combination treatment. | Synergistic or additive effects of the combined agents. | Perform a new dose-matrix titration of both this compound and the combination drug to identify a synergistic, yet non-toxic (to normal cells) concentration range. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
Cancerous and non-cancerous cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. synapse.mskcc.org [synapse.mskcc.org]
- 6. Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing ME0328 instability in long-term experiments
Welcome to the technical support center for ME0328. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential instability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive decrease in the efficacy of this compound in our multi-day cell culture experiments. What could be the underlying cause?
A1: A decline in this compound efficacy during long-term experiments is commonly attributed to its degradation. Several factors can contribute to this, including exposure to light, temperature fluctuations, oxidative stress within the culture medium, and enzymatic degradation by cellular components. It is crucial to evaluate the stability of this compound under your specific experimental conditions.
Q2: What are the optimal storage and handling conditions for this compound to ensure its stability?
A2: For maximal stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When in use, protect the compound from direct light exposure.
Q3: Can the presence of certain supplements in the cell culture medium affect the stability of this compound?
A3: Yes, certain components in cell culture media can impact the stability of this compound. For instance, high concentrations of reactive oxygen species (ROS) can lead to oxidative degradation. Similarly, the presence of certain enzymes, which may be secreted by cells or present in serum supplements, could potentially metabolize and inactivate this compound.
Q4: Are there any known incompatible substances that should be avoided when working with this compound?
A4: Avoid strong oxidizing agents and highly acidic or alkaline conditions, as these can rapidly degrade this compound. It is also advisable to minimize the exposure of this compound to plastics that may leach interfering substances; use low-retention polypropylene or glass containers where possible.
Troubleshooting Guides
Issue 1: Inconsistent results in long-term cell viability assays.
-
Potential Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Prepare fresh stock solutions of this compound for each experiment.
-
Medium Refreshment: For experiments extending beyond 48 hours, consider a partial or full medium change with freshly added this compound at regular intervals.
-
Stability Assessment: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C for the duration of your experiment and measure its concentration at different time points using HPLC or a similar analytical method.
-
Inclusion of Stabilizers: If permissible for your experimental setup, consider the addition of antioxidants or other stabilizing agents to the culture medium.
-
Issue 2: Precipitate formation upon addition of this compound to the culture medium.
-
Potential Cause: Poor solubility of this compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
Optimize Solubilization: Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before further dilution.
-
Serial Dilution: Perform serial dilutions in a pre-warmed culture medium while vortexing gently to facilitate dissolution.
-
Carrier Proteins: Consider the use of a carrier protein, such as BSA, to enhance the solubility of this compound in the culture medium.
-
Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1% for DMSO).
-
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | This compound Concentration in Medium A (µM) | This compound Concentration in Medium B (µM) |
| 0 | 10.0 | 10.0 |
| 24 | 8.5 | 9.2 |
| 48 | 6.2 | 8.1 |
| 72 | 4.1 | 7.5 |
Table 2: Effect of Storage Conditions on this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Concentration after 1 month (mM) | Number of Freeze-Thaw Cycles |
| -80°C | 9.9 | 1 |
| -20°C | 9.1 | 1 |
| 4°C | 6.5 | 1 |
| -20°C | 7.8 | 5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
-
Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), collect 100 µL of the cell culture medium containing this compound.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of this compound.
-
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve of known concentrations.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent results.
Optimizing ME0328 Dosage for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP3 inhibitor ME0328 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 3 (PARP3).[1][2] Its mechanism of action is centered on the inhibition of PARP3's enzymatic activity, which plays a crucial role in DNA damage repair and the stabilization of the mitotic spindle during cell division.[3] By inhibiting PARP3, this compound can lead to genomic instability and cell death, particularly in cancer cells with existing DNA repair defects.
Q2: What are the key differences between this compound and other PARP inhibitors like Olaparib?
This compound exhibits selectivity for PARP3 over other PARP isoforms like PARP1 and PARP2.[2] While Olaparib is also a potent PARP3 inhibitor, it is more broadly known as an inhibitor of PARP1 and PARP2.[3] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile.
Q3: What is the recommended starting dosage for this compound in in vivo mouse studies?
Currently, there is limited publicly available in vivo dosage data specifically for this compound. However, based on in vitro studies where concentrations of 10 μM showed significant effects without toxicity, a starting point for in vivo studies can be extrapolated.[1][2] Researchers should perform dose-escalation studies starting from a low dose (e.g., 1-5 mg/kg) and carefully monitor for both efficacy and toxicity. The optimal dose will depend on the tumor model, administration route, and dosing frequency.
Q4: How should this compound be formulated for in vivo administration?
This compound is soluble in DMSO.[1] For in vivo use, a common formulation approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for animal administration, such as corn oil or a mixture of PEG300 and saline.[1] A typical starting formulation might be 5% DMSO, 40% PEG300, and 55% saline. It is critical to ensure the final DMSO concentration is low to avoid vehicle-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor effect in vivo. | - Insufficient dosage. - Poor bioavailability. - Inappropriate animal model. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Analyze plasma concentrations of this compound to assess pharmacokinetic properties. - Ensure the selected cancer model has a rationale for sensitivity to PARP3 inhibition (e.g., specific DNA repair deficiencies). |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - Dosage is too high. - Vehicle toxicity. - Off-target effects. | - Reduce the dosage or dosing frequency. - Run a vehicle-only control group to rule out vehicle-induced toxicity. - Monitor for common PARP inhibitor-related toxicities such as hematological and gastrointestinal issues.[4] |
| High variability in tumor response between animals. | - Inconsistent drug administration. - Tumor heterogeneity. - Differences in animal metabolism. | - Ensure precise and consistent administration techniques (e.g., oral gavage, intraperitoneal injection). - Increase the number of animals per group to improve statistical power. - Characterize the molecular profile of the tumors to identify potential resistance mechanisms. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) | Reference |
| PARP3 | 0.89 | [1][2] |
| PARP1 | 6.3 | [2] |
| PARP2 | 10.8 |
Table 2: Suggested Starting Parameters for In Vivo Studies (to be optimized)
| Parameter | Suggested Starting Range | Notes |
| Dosage | 1 - 25 mg/kg | Dose-escalation studies are essential. |
| Administration Route | Oral (gavage), Intraperitoneal (IP) | Choice depends on formulation and experimental goals. |
| Dosing Frequency | Once or twice daily | To be determined by pharmacokinetic studies. |
| Vehicle | 5% DMSO + 40% PEG300 + 55% Saline | Vehicle should be tested for toxicity alone. |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation and MTD Study
-
Animal Model: Select a relevant tumor xenograft or syngeneic mouse model.
-
Group Allocation: Assign at least 3-5 mice per group. Include a vehicle control group.
-
Dose Levels: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).
-
Administration: Administer this compound at the determined frequency and route.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not induce more than 15-20% body weight loss or other signs of severe toxicity.
-
Data Analysis: Plot body weight changes over time for each group.
Protocol 2: In Vivo Efficacy Study
-
Tumor Implantation: Implant tumor cells into the selected mouse strain.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound at a dose determined from the MTD study (e.g., 80% of MTD). Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effects.
Visualizations
Caption: this compound inhibits PARP3, leading to genomic instability and apoptosis.
Caption: A typical workflow for in vivo studies with this compound.
Caption: A decision tree for troubleshooting common in vivo study issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everything Comes with a Price: The Toxicity Profile of DNA-Damage Response Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
ME0328 Experimental Design: Technical Support Center
Welcome to the technical support center for ME0328-based experimental design. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate common pitfalls encountered during their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3). Its primary mechanism of action involves binding to the NAD+ binding site of PARP3, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition of PARP3's catalytic activity disrupts the repair of single-strand DNA breaks (SSBs). The accumulation of unrepaired SSBs can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication, which is particularly detrimental to cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations.
Q2: How does this compound differ from other PARP inhibitors?
A2: this compound exhibits selectivity for PARP3 over other PARP family members, such as PARP1 and PARP2. This selectivity can be advantageous in dissecting the specific roles of PARP3 in cellular processes and may offer a different therapeutic window or side-effect profile compared to broader-spectrum PARP inhibitors.
Q3: What are the key considerations for preparing and storing this compound?
A3: Proper handling of this compound is crucial for reproducible experimental results. Here are some key considerations:
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.
-
Stock Solutions: Prepare concentrated stock solutions in DMSO (e.g., 50 mM). These can be stored at -20°C for up to 3 months. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions for cell-based assays, it is recommended to make intermediate dilutions in DMSO before adding to the aqueous culture medium to prevent precipitation. The final DMSO concentration in the assay should be kept low (e.g., <0.1%) and consistent across all treatments, including vehicle controls.
-
Appearance: this compound in solid form may appear as a thin film or waxy solid in the vial. Add the appropriate solvent and vortex or sonicate to ensure complete dissolution.
II. Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Issue 1: High Variability in IC50 Values Across Experiments
-
Possible Cause 1: Inconsistent this compound Concentration.
-
Troubleshooting Steps:
-
Ensure the stock solution is fully dissolved. Warming to 37°C and vortexing can help.
-
Use fresh, high-quality DMSO to prepare stock solutions, as absorbed moisture can affect solubility.
-
When making serial dilutions, prepare them in DMSO before diluting in aqueous media to prevent precipitation.
-
Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.
-
-
-
Possible Cause 2: Cell Line Health and Passage Number.
-
Troubleshooting Steps:
-
Use cells with a consistent and low passage number.
-
Regularly check for mycoplasma contamination.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
-
Possible Cause 3: Assay-Specific Variability.
-
Troubleshooting Steps:
-
Optimize cell seeding density to ensure they are not over-confluent at the end of the experiment.
-
For colorimetric or fluorometric assays (e.g., MTT, WST-1), ensure incubation times with the reagent are consistent and within the linear range of detection.
-
-
Issue 2: Unexpected or Lack of Cellular Response to this compound
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Steps:
-
Verify the storage conditions and age of the this compound stock solution.
-
If possible, confirm the identity and purity of the compound using analytical methods.
-
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting Steps:
-
Investigate the expression levels of PARP3 in your cell line.
-
Consider the status of DNA repair pathways in your cells. Cells proficient in homologous recombination may be less sensitive to PARP inhibitors.
-
Mechanisms of resistance to PARP inhibitors can include upregulation of drug efflux pumps or restoration of homologous recombination.
-
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Steps:
-
While this compound is selective for PARP3, at higher concentrations, off-target effects on other PARP family members or kinases could occur.
-
Perform dose-response experiments over a wide range of concentrations to identify a specific therapeutic window.
-
Consider using a secondary, structurally different PARP3 inhibitor to confirm that the observed phenotype is due to PARP3 inhibition.
-
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 (PARP3) | 0.89 µM | |
| This compound IC50 (PARP1) | 6.3 µM | |
| This compound IC50 (PARP2) | 10.8 µM | |
| Stock Solution Solvent | DMSO | |
| Stock Solution Storage | -20°C (up to 3 months) | |
| In Vitro Assay DMSO Conc. | < 0.1% (recommended) |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in cell culture medium to the final desired concentrations, ensuring the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
Treatment: Remove the overnight culture medium and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-
-
improving the signal-to-noise ratio in ME0328 enzymatic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ME0328 enzymatic assays and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), also known as ADP-ribosyltransferase 3 (ARTD3).[1][2] It functions by blocking the enzymatic activity of PARP3, which is involved in DNA damage repair and other cellular processes.[3] this compound exhibits selectivity for PARP3 over other PARP enzymes like PARP1 and PARP2.[2][3]
Q2: What type of assay is typically used for this compound?
Assays for this compound typically measure the enzymatic activity of PARP3, which involves the transfer of ADP-ribose from nicotinamide adenine dinucleotide (NAD+) to a substrate, often a histone protein.[4][5] The detection method is commonly luminescence- or fluorescence-based, quantifying the consumption of NAD+ or the formation of the ADP-ribosylated product.[4][6]
Q3: What are the critical reagents in a this compound enzymatic assay?
The key components of a this compound enzymatic assay include:
-
This compound: The inhibitor being tested.
-
PARP3 Enzyme: The target enzyme. The purity of the enzyme preparation is crucial.[7][8]
-
Substrate: Typically a histone protein (e.g., Histone H1) that will be ADP-ribosylated by PARP3.[1]
-
NAD+: The co-substrate for the enzymatic reaction.[4]
-
Assay Buffer: Maintains the optimal pH and ionic strength for the enzyme.[9]
-
Detection Reagents: Used to generate a measurable signal (e.g., chemiluminescent substrate).[4]
Q4: Why is the signal-to-noise ratio important in this assay?
A high signal-to-noise ratio is crucial for obtaining reliable and reproducible data. It ensures that the measured signal from the enzymatic activity is clearly distinguishable from the background noise. A poor signal-to-noise ratio can lead to inaccurate IC50 values and difficulty in interpreting the results.[10][11]
Troubleshooting Guides
High Background Signal
Issue: My negative controls (no enzyme or maximum inhibition) show a high signal.
| Possible Cause | Solution |
| Contaminated Reagents | Use high-purity water and freshly prepared buffers.[6][12] Ensure reagents are free from contaminating enzymes or fluorescent/luminescent compounds.[13] |
| Substrate Instability | Some substrates can spontaneously hydrolyze or generate a background signal. Run a no-enzyme control to assess this and consider a more stable substrate if necessary.[13] |
| Inappropriate Microplate | For luminescence assays, use opaque white plates to maximize the signal. For fluorescence assays, use black plates to minimize background.[6][13] |
| Suboptimal Blocking | Insufficient blocking can lead to non-specific binding of reagents to the plate wells. Increase the concentration of the blocking agent or the incubation time.[14] |
| High Enzyme Concentration | An excessively high enzyme concentration can sometimes contribute to the background. Titrate the enzyme to the lowest concentration that provides a robust signal.[10][15] |
Weak Signal
Issue: The signal from my positive controls (uninhibited enzyme) is too low.
| Possible Cause | Solution |
| Inactive Enzyme or Substrate | Ensure enzymes and substrates have been stored correctly and have not undergone multiple freeze-thaw cycles.[6][7] Prepare fresh reagents. |
| Suboptimal Reagent Concentrations | Titrate the enzyme and substrate concentrations to find the optimal levels for a robust signal.[10][16] The substrate concentration should ideally be at or near its Michaelis constant (Km).[10][17] |
| Incorrect Incubation Time or Temperature | Optimize the incubation time to ensure the reaction is within its linear range.[6][10] Verify that the incubation temperature is optimal for the enzyme's activity.[9] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the assay buffer can significantly impact enzyme activity.[9] Ensure the buffer composition is optimized for PARP3. |
| Incorrect Instrument Settings | Consult your instrument's manual to ensure the settings (e.g., gain, integration time) are optimized for your assay's signal intensity.[6] |
High Variability Between Replicates
Issue: I am seeing significant variation in the signal between replicate wells.
| Possible Cause | Solution |
| Pipetting Inaccuracies | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[12] Prepare a master mix of reagents to minimize well-to-well variations. |
| "Edge Effects" | Temperature or evaporation gradients across the plate can cause variability, particularly in the outer wells.[6] To mitigate this, avoid using the outer wells or fill them with buffer/media. |
| Inadequate Mixing | Ensure all reagents are thoroughly mixed before and after being added to the wells.[6] |
| Presence of Bubbles | Bubbles in the wells can interfere with light detection. Centrifuge the plates briefly after adding all reagents to remove bubbles.[6] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Assay Optimization
| Component | Recommended Starting Concentration | Notes |
| PARP3 Enzyme | 0.1 - 10 nM | Titrate to find the optimal concentration that gives a linear reaction rate.[10] |
| NAD+ (Substrate) | At or near the Km value | Determining the Km for NAD+ is recommended for your specific assay conditions.[7][10] |
| Histone Substrate | 1 - 10 µg/mL | The optimal concentration may vary depending on the specific histone preparation. |
| This compound Inhibitor | 10 nM - 100 µM | A wide concentration range is needed to determine the IC50 value accurately.[4] |
Table 2: IC50 Values for this compound
| Enzyme | IC50 Value |
| PARP3 (ARTD3) | ~0.89 µM[1][2] |
| PARP1 (ARTD1) | ~6.3 µM[2][3] |
| PARP2 (ARTD2) | ~10.8 µM[2] |
Experimental Protocols
Protocol: In Vitro PARP3 Enzymatic Assay
This is a general protocol for a chemiluminescence-based assay and should be optimized for your specific laboratory conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
PARP3 Enzyme Stock: Prepare aliquots of PARP3 in assay buffer and store at -80°C. Avoid repeated freeze-thaw cycles.[6][7]
-
This compound Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM) and prepare serial dilutions.[4]
-
NAD+ Stock: Prepare a stock solution of NAD+ in assay buffer.
-
Histone Substrate Stock: Prepare a stock solution of histone H1 in assay buffer.
-
Detection Reagent: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 5 µL of the this compound serial dilutions or vehicle (DMSO) to the wells of a 384-well white, opaque assay plate.[6]
-
Add 10 µL of the diluted PARP3 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a pre-mixed solution of NAD+ and histone substrate.
-
Incubate the plate for 60 minutes at room temperature, protected from light. Ensure this incubation time is within the linear range of the reaction.[6][10]
-
Stop the reaction and generate the signal by adding 20 µL of the detection reagent.
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
3. Controls:
-
Positive Control (0% Inhibition): Contains all reagents except the inhibitor (substitute with vehicle).
-
Negative Control (100% Inhibition): Contains all reagents except the enzyme.[13]
Visualizations
Signaling Pathway
Caption: Simplified pathway of PARP3 activation and inhibition by this compound.
Experimental Workflow
Caption: Workflow for a typical this compound enzymatic assay.
Troubleshooting Logic: High Background
Caption: Troubleshooting logic for high background signals in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ME 0328 | CAS 1445251-22-8 | this compound | Tocris Bioscience [tocris.com]
- 3. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. HRP-conjugated secondary antibodies | Abcam [abcam.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. benchchem.com [benchchem.com]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 16. researchgate.net [researchgate.net]
- 17. ucl.ac.uk [ucl.ac.uk]
Validation & Comparative
Validating ME0328-Induced PARP3 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative framework for validating the inhibition of Poly(ADP-ribose) polymerase 3 (PARP3) by the selective inhibitor ME0328, with a primary focus on Western blotting techniques. We offer a comparison with the broader-spectrum PARP inhibitor, Olaparib, and present detailed experimental protocols and pathway diagrams to support your research.
Performance Comparison: this compound vs. Olaparib
This compound has been identified as a potent and selective inhibitor of PARP3.[1][2][3] Its selectivity is a key advantage in dissecting the specific roles of PARP3 from other PARP family members, most notably the well-studied PARP1 and PARP2. Olaparib, a clinically approved PARP inhibitor, targets PARP1 and PARP2 with high potency but has also been shown to inhibit PARP3.[4][5] This makes it a relevant, albeit less selective, comparator for in vitro and cellular assays.
The inhibitory activity of these compounds can be quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (μM) | Selectivity Profile |
| This compound | PARP3 | 0.89 [1][3] | Potent and selective for PARP3.[4][5] |
| PARP1 | 6.3[1][3] | ~7-fold less potent against PARP1 than PARP3.[1][2] | |
| PARP2 | 10.8[3] | ||
| Olaparib | PARP1 | Potent inhibitor | Potent inhibitor of PARP1 and PARP2.[4][5] |
| PARP2 | Potent inhibitor | ||
| PARP3 | Potent inhibitor | Also a potent inhibitor of PARP3.[4][5] |
Validating PARP3 Inhibition by Western Blot: A Detailed Protocol
The most direct method to validate PARP3 inhibition in a cellular context is to assess the ADP-ribosylation of its downstream targets. PARP3 is known to be involved in the cellular response to DNA damage and in mitotic progression.[6][7] A key substrate of PARP3 in the context of mitotic spindle stabilization is the Nuclear Mitotic Apparatus Protein (NuMA).[6][7] Therefore, a robust validation strategy involves immunoprecipitating NuMA and probing for its poly(ADP-ribose) (PAR) modification after treatment with this compound.
Experimental Objective: To determine if this compound treatment reduces the ADP-ribosylation of NuMA in cells.
Materials:
-
Cell line expressing detectable levels of PARP3 and NuMA (e.g., HeLa, Cos-1)
-
This compound (and Olaparib as a comparator)
-
DNA damaging agent (e.g., H2O2 or etoposide) to induce PARP activity
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against NuMA for immunoprecipitation and Western blot
-
Primary antibody against pan-ADP-ribose (pan-ADPR) or poly-ADP-ribose (PAR)
-
Primary antibody against PARP3 (for expression control)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
Appropriate secondary antibodies
-
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot equipment
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound, Olaparib, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour or 1 mM H2O2 for 15 minutes) to stimulate PARP activity.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation of NuMA:
-
Take an equal amount of protein from each sample (e.g., 500 µg - 1 mg) and pre-clear with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-NuMA antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Load the eluted samples, along with a portion of the whole-cell lysate (input control), onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pan-ADPR or PAR overnight at 4°C to detect ADP-ribosylated NuMA.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
To confirm equal loading of immunoprecipitated NuMA, the same membrane can be stripped and re-probed with an anti-NuMA antibody.
-
In parallel, perform a Western blot on the whole-cell lysates for PARP3 and a loading control to ensure consistent protein levels.
-
Expected Outcome: A significant decrease in the PAR signal on the immunoprecipitated NuMA from cells treated with this compound compared to the vehicle-treated, DNA damage-induced control. This would confirm that this compound is effectively inhibiting the PARP3-mediated ADP-ribosylation of its substrate. A similar, though potentially less specific, effect might be observed with Olaparib.
Visualizing the Molecular Pathways and Experimental Design
To further aid in the understanding of this compound's mechanism of action and the experimental approach to its validation, the following diagrams have been generated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ME0328 and Olaparib on PARP3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two notable PARP inhibitors, ME0328 and Olaparib, with a specific focus on their activity against Poly (ADP-ribose) polymerase 3 (PARP3). The information presented herein is supported by experimental data to aid in the objective assessment of these compounds for research and development purposes.
Introduction to this compound and Olaparib
Olaparib is a well-established PARP inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2][3] Its mechanism of action involves the inhibition of PARP enzymes (PARP1, PARP2, and PARP3), which play a critical role in DNA single-strand break repair.[1] By inhibiting these enzymes, Olaparib leads to an accumulation of DNA damage and ultimately cell death in cancer cells with deficient DNA repair pathways, a concept known as synthetic lethality.[2][4]
This compound is a more recently developed compound identified as a potent and selective inhibitor of PARP3.[5][6] Its selectivity for PARP3 over other PARP isoforms, such as PARP1 and PARP2, makes it a valuable tool for investigating the specific functions of PARP3 in cellular processes.[5][6]
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potency of this compound and Olaparib against PARP enzymes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the more potent the inhibitor.
| Compound | Target | IC50 Value | Selectivity Profile |
| This compound | PARP3 | 0.89 µM[5][6] | ~7-fold selective for PARP3 over PARP1 (IC50 = 6.3 µM)[5][6] |
| PARP1 | 6.3 µM[5][6] | ||
| PARP2 | 10.8 µM[5] | ||
| Olaparib | PARP1 | ~5 nM | Potent inhibitor of PARP1, PARP2, and PARP3 |
| PARP2 | Not specified in reviewed sources | ||
| PARP3 | 4 nM |
Note: IC50 values can vary between different experimental setups and assay conditions.
Based on the available data, Olaparib demonstrates significantly higher potency against PARP3 (IC50 = 4 nM) compared to this compound (IC50 = 0.89 µM). However, this compound exhibits notable selectivity for PARP3 over PARP1 and PARP2.[5][6] This selectivity can be advantageous in studies aiming to dissect the specific biological roles of PARP3.
Signaling Pathway of PARP3 Inhibition
The following diagram illustrates the general mechanism of PARP3 inhibition by both this compound and Olaparib, leading to the disruption of DNA repair and other cellular processes.
Caption: Inhibition of PARP3 by this compound and Olaparib disrupts DNA repair, leading to cell death.
Experimental Protocols
A common method to determine the efficacy of PARP inhibitors is the in vitro enzymatic assay. Below is a representative protocol for a PARP3 chemiluminescent assay.
Protocol: PARP3 Chemiluminescent Assay
Objective: To determine the IC50 values of this compound and Olaparib for PARP3.
Materials:
-
Recombinant human PARP3 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 2% BSA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well microplates (high-binding)
-
This compound and Olaparib stock solutions (in DMSO)
-
Luminometer
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Enzyme Reaction:
-
Prepare serial dilutions of this compound and Olaparib in Assay Buffer. Also, prepare a no-inhibitor control (vehicle control, e.g., DMSO).
-
Add the diluted inhibitors or vehicle to the appropriate wells.
-
Add recombinant PARP3 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+ to all wells.
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of PARP3 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of PARP inhibitors.
Caption: A typical workflow for assessing PARP inhibitor efficacy using a chemiluminescent assay.
Conclusion
Both this compound and Olaparib are effective inhibitors of PARP3, but they exhibit distinct profiles. Olaparib is a highly potent inhibitor of PARP3, in addition to its well-characterized effects on PARP1 and PARP2.[1] In contrast, this compound, while less potent, offers greater selectivity for PARP3 over PARP1 and PARP2.[5][6] The choice between these inhibitors will depend on the specific research question. For studies requiring broad PARP inhibition or for clinical applications where targeting multiple PARP enzymes is beneficial, Olaparib is a strong candidate. For investigations focused on elucidating the specific roles of PARP3, the selectivity of this compound makes it an invaluable research tool. The experimental protocols and workflows provided in this guide offer a foundation for the direct comparison of these and other PARP inhibitors in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. adooq.com [adooq.com]
- 5. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of ME0328: A Focus on PARP3 Selectivity
In the landscape of cancer therapeutics, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, primarily targeting DNA repair pathways. While most clinically approved PARP inhibitors target PARP1 and PARP2, there is growing interest in the selective inhibition of other PARP family members. PARP3, in particular, has been identified as a key player in the regulation of double-strand break repair, mitotic progression, and cellular responses to oxidative stress.[1][2][3] This guide provides a detailed comparison of ME0328, a selective PARP3 inhibitor, with other prominent PARP inhibitors, focusing on its unique selectivity profile and the experimental data supporting it.
This compound: A Profile of a Selective PARP3 Inhibitor
This compound is a potent and selective inhibitor of ADP-ribosyltransferase 3 (ARTD3), also known as PARP3.[1][4][5] It is a cell-permeable compound that has been shown to elicit PARP3-specific effects at submicromolar concentrations.[5][6] The primary distinction of this compound lies in its selectivity for PARP3 over other members of the PARP family, most notably PARP1 and PARP2, which are the primary targets of many clinically used inhibitors.[5][6]
Comparative Selectivity: this compound vs. Other PARP Inhibitors
The efficacy and side-effect profiles of PARP inhibitors can be influenced by their selectivity across the PARP family. While inhibitors like Olaparib and Rucaparib are potent against PARP1 and PARP2, they also exhibit activity against PARP3.[2][3][7][8][9][10][11] In contrast, inhibitors such as Niraparib are highly selective for PARP1/2 with significantly less activity against PARP3.[12][13] this compound occupies a unique position with its preferential inhibition of PARP3.
The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-known PARP inhibitors against PARP1, PARP2, and PARP3, providing a quantitative basis for comparison.
| Inhibitor | PARP1 IC50 | PARP2 IC50 | PARP3 IC50 | Selectivity Profile |
| This compound | 6.3 µM[14][15] | 10.8 µM[14] | 0.89 µM[4][6][14][15][16][17] | ~7-fold selective for PARP3 over PARP1[16][17][18] |
| Olaparib | 5 nM[13] | 1 nM[13] | Potent inhibitor[2][3] | Pan-PARP inhibitor, also potent against PARP3[2][3][19] |
| Rucaparib | Kᵢ of 1.4 nM[16] | Potent inhibitor[7][8][10] | Potent inhibitor[7][8][9][10][11] | Potent inhibitor of PARP1, PARP2, and PARP3[7][8][9][10][11] |
| Niraparib | 3.8 nM[12][16] | 2.1 nM[12][16] | >330-fold less potent than against PARP1/2[13] | Highly selective for PARP1/PARP2[12][13][16][20] |
| Talazoparib | 0.57 nM[13] | Potent inhibitor[21] | - | Potent PARP1/2 inhibitor; considered less selective overall[21][22] |
Note: IC50 values can vary between different assays and experimental conditions. Kᵢ (inhibition constant) is also used to measure potency.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. The data presented above is typically generated using biochemical assays that measure the enzymatic activity of purified PARP proteins in the presence of varying concentrations of the inhibitor.
General Protocol for In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol is a representative example based on methodologies described for testing PARP inhibitors.[2][3][17]
-
Plate Coating: 96-well Nickel-chelating plates are coated with purified, recombinant, hexahistidine-tagged PARP enzyme (e.g., PARP3) and incubated to allow binding.
-
Washing: The plates are washed to remove any unbound enzyme.
-
Inhibitor Addition: The PARP inhibitor (e.g., this compound) is serially diluted to a range of concentrations in assay buffer (typically containing DMSO for inhibitor solubility) and added to the wells. A control with no inhibitor is included.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing a histone substrate (e.g., Histone H1) and NAD+, which includes a percentage of biotinylated NAD+.[17] The plates are incubated to allow for the ADP-ribosylation of the histone substrate by the PARP enzyme.
-
Detection: The reaction is stopped, and the plates are washed. A conjugate of streptavidin and horseradish peroxidase (HRP), which binds to the incorporated biotinylated ADP-ribose, is added to the wells.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added. The HRP enzyme catalyzes a reaction that produces light.
-
Data Acquisition: The chemiluminescence is measured using a plate reader. The intensity of the light signal is inversely proportional to the activity of the PARP inhibitor.
-
IC50 Calculation: The data is plotted as inhibitor concentration versus percentage of PARP activity. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated using non-linear regression analysis.
Visualizations
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for determining PARP inhibitor IC50 values.
Caption: Simplified pathway of PARP3's role in DNA repair.
Conclusion
This compound represents a valuable research tool for elucidating the specific biological functions of PARP3. Its selectivity distinguishes it from many broad-spectrum PARP inhibitors currently in clinical use.[5][23] While pan-PARP inhibitors have demonstrated significant clinical success, the development of isoform-selective inhibitors like this compound is crucial for dissecting the individual roles of PARP family members in both normal physiology and disease. This understanding may pave the way for novel therapeutic strategies that offer enhanced efficacy and potentially reduced off-target effects by precisely targeting the specific PARP enzymes driving a particular pathology.
References
- 1. PARP-3 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 2. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. ME-0328 - Focus Biomolecules [mayflowerbio.com]
- 16. adooq.com [adooq.com]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. imrpress.com [imrpress.com]
- 20. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PARP inhibitor with selectivity toward ADP-ribosyltransferase ARTD3/PARP3. [publications.scilifelab.se]
Validating the On-Target Effects of ME0328 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of Poly (ADP-ribose) polymerase 3 (PARP3) using ME0328 and genetic knockdown using small interfering RNA (siRNA). The content herein is designed to assist researchers in validating the on-target effects of this compound by providing supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
Introduction
This compound is a potent and selective small molecule inhibitor of PARP3, an enzyme implicated in DNA repair and mitotic progression.[1] Validating that the observed cellular effects of this compound are a direct consequence of PARP3 inhibition is a critical step in preclinical drug development. One of the most specific methods for target validation is to compare the phenotype induced by the small molecule inhibitor with that induced by genetic knockdown of the target protein using siRNA. This guide outlines the experimental framework for such a comparison.
Experimental Workflow and Signaling Pathway
To visually represent the experimental logic and the biological context of PARP3 inhibition, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound on-target effects.
References
The Synergistic Landscape of ME0328: A Comparative Guide to its Combination Potential with DNA Repair Inhibitors
For Immediate Release
A deep dive into the synergistic effects of the selective PARP3 inhibitor, ME0328, reveals its potential to enhance the efficacy of other cancer therapies. This guide provides a comparative analysis of this compound's synergistic capabilities, drawing on available preclinical data and placing it in the context of the well-established PARP1/2 inhibitor, olaparib, in combination with other DNA repair inhibitors. This report is intended for researchers, scientists, and drug development professionals in the field of oncology and DNA repair.
This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 3 (PARP3), an enzyme involved in the DNA damage response (DDR).[1][2][3] Inhibition of PARP3 by this compound has been shown to delay the resolution of DNA double-strand breaks, a key mechanism in cancer therapy.[2] While direct comparative studies of this compound with other DNA repair inhibitors are emerging, existing research provides a strong rationale for its use in combination therapies to induce synthetic lethality in cancer cells.
This guide summarizes the key findings on the synergistic effects of this compound and provides a comparative perspective using olaparib as a benchmark for PARP inhibition in combination with other critical DNA repair inhibitors, including those targeting ATM, ATR, and DNA-PK.
Comparative Synergy of this compound and Olaparib with Other Agents
The following table summarizes the quantitative data on the synergistic effects of this compound and olaparib in combination with other anti-cancer agents. It is important to note that the data for this compound is currently limited to its combination with the chemotherapeutic agent vinorelbine, while extensive data exists for olaparib in combination with various DNA repair inhibitors.
| Primary Inhibitor | Combination Partner | Cancer Type | Key Synergy Finding | Assay Used | Reference |
| This compound (PARP3i) | Vinorelbine | Breast Cancer | 10-fold reduction in vinorelbine resistance | SRB Assay | [1][2] |
| Olaparib (PARP1/2i) | Vinorelbine | Breast Cancer | 17-fold reduction in vinorelbine resistance | SRB Assay | [1][2] |
| Olaparib (PARP1/2i) | AZD6738 (ATRi) | ATM-deficient Cancers | Synergistic cell death | Colony Formation | [4] |
| Olaparib (PARP1/2i) | AZD0156 (ATMi) | Lung, Gastric, Breast Cancer | Potentiation of olaparib effects | Colony Formation | [5] |
| Olaparib (PARP1/2i) | NU7441 (DNA-PKi) | Head and Neck Squamous Cell Carcinoma | Significant decrease in proliferation (61-78%) | Cell Proliferation Assay | [6] |
Visualizing the Interplay: DNA Damage Response Pathways
The following diagram illustrates the key DNA damage response pathways and the points of intervention for various inhibitors, providing a conceptual framework for understanding the basis of synergistic interactions.
Caption: DNA damage response pathways and inhibitor targets.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the assessment of synergistic effects.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, or vehicle control for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently fix the cells with 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7][8][9]
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the indicated drug concentrations.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1][2][10]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Preparation and Treatment: Culture and treat cells as required for the experiment.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[11][12][13]
Microtubule Depolarization Assessment: Immunofluorescence
This technique is used to visualize the effects of drugs on the microtubule network within cells.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Drug Treatment: Treat cells with the desired compounds.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA).
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.[14][15][16]
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of drug combinations.
Caption: Workflow for assessing synergistic drug combinations.
Conclusion and Future Directions
The selective PARP3 inhibitor this compound demonstrates significant potential as a synergistic partner in cancer therapy. While current data is primarily in combination with chemotherapy, its mechanism of action strongly suggests synergistic interactions with other DNA repair inhibitors. The comparative data with olaparib highlights the promising landscape for combining PARP inhibitors with inhibitors of key DDR kinases like ATM, ATR, and DNA-PK. Further preclinical studies are warranted to directly compare the synergistic effects of this compound with a broader panel of DNA repair inhibitors to fully elucidate its therapeutic potential and guide the rational design of novel combination strategies for cancer treatment.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. benchchem.com [benchchem.com]
- 15. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 16. benchchem.com [benchchem.com]
Validating the Mitotic Disruption Mechanism of ME0328 in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of ME0328, a potent and selective PARP3 inhibitor, in a new cellular context. By objectively comparing its performance with other PARP inhibitors, Olaparib and Talazoparib, this document offers supporting experimental methodologies and data presentation formats to facilitate robust scientific inquiry.
Introduction to this compound and its Hypothesized Mechanism
This compound is a selective inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), an enzyme critically involved in the stabilization of the mitotic spindle and the regulation of mitotic progression.[1][2][3][4] Unlike broader-spectrum PARP inhibitors that primarily target PARP1 and PARP2 in the context of DNA damage repair, this compound's selectivity for PARP3 suggests a more targeted mechanism centered on inducing mitotic catastrophe in cancer cells. This guide outlines a series of experiments to validate this hypothesis in the MDA-MB-231 triple-negative breast cancer cell line, a highly proliferative model relevant for studying novel anti-mitotic agents.[5][6][7][8]
Comparative Analysis of PARP Inhibitors
To contextualize the unique mechanism of this compound, it is essential to compare its activity with other well-characterized PARP inhibitors, such as Olaparib and Talazoparib. While all three are PARP inhibitors, their primary targets and mechanisms of inducing cell death differ significantly.
| Feature | This compound | Olaparib | Talazoparib |
| Primary Target(s) | PARP3 | PARP1, PARP2 | PARP1, PARP2 |
| Primary Mechanism | Inhibition of mitotic spindle stabilization, leading to mitotic arrest and apoptosis. | Inhibition of single-strand DNA break repair, leading to double-strand breaks and synthetic lethality in HR-deficient cells.[9][10][11][12][13] | Potent PARP trapping on DNA, preventing DNA repair and replication, leading to cell death, particularly in HR-deficient cells.[14][15][16][17][18] |
| Selectivity | High selectivity for PARP3 over PARP1 and PARP2. | Active against PARP1 and PARP2. | Potent inhibitor of PARP1 and PARP2. |
| Expected Phenotype | Increased mitotic cell population, abnormal spindle formation, apoptosis. | DNA damage accumulation, cell cycle arrest at G2/M, apoptosis in susceptible cells. | Strong induction of DNA damage, potent cytotoxicity in BRCA-mutated cells. |
Experimental Validation in MDA-MB-231 Cells
The following section details the experimental protocols to validate the mitotic disruption mechanism of this compound in the MDA-MB-231 cell line.
Experimental Workflow
Caption: A streamlined workflow for validating the mechanism of this compound.
Hypothetical Data Summary
The following tables present hypothetical data illustrating the expected outcomes of the validation experiments.
Table 1: Effect of PARP Inhibitors on Protein Expression (Western Blot)
| Treatment (24h) | Relative PARP3 Expression (Normalized to β-actin) | Relative Phospho-Histone H3 (Ser10) Expression (Normalized to Total Histone H3) | Relative Cleaved Caspase-3 Expression (Normalized to β-actin) |
| Vehicle (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| This compound (10 µM) | 0.98 ± 0.06 | 3.50 ± 0.21 | 2.80 ± 0.15 |
| Olaparib (10 µM) | 1.02 ± 0.07 | 1.20 ± 0.10 | 1.50 ± 0.11 |
| Talazoparib (1 µM) | 0.99 ± 0.05 | 1.35 ± 0.12 | 2.10 ± 0.18 |
Table 2: Effect of PARP Inhibitors on Mitotic Index (Immunofluorescence)
| Treatment (24h) | Percentage of Cells in Mitosis (p-H3 Positive) | Percentage of Cells with Abnormal Spindles |
| Vehicle (DMSO) | 5.2 ± 0.8% | 2.1 ± 0.5% |
| This compound (10 µM) | 25.8 ± 2.1% | 78.5 ± 4.3% |
| Olaparib (10 µM) | 6.1 ± 1.0% | 5.3 ± 1.2% |
| Talazoparib (1 µM) | 7.5 ± 1.2% | 8.2 ± 1.5% |
Table 3: Effect of PARP Inhibitors on Cell Cycle Distribution (Flow Cytometry)
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | 55.3 ± 2.5 | 28.1 ± 1.9 | 16.6 ± 1.5 | 2.1 ± 0.4 |
| This compound (10 µM) | 15.2 ± 1.8 | 10.5 ± 1.2 | 68.3 ± 3.1 | 15.8 ± 1.7 |
| Olaparib (10 µM) | 48.9 ± 3.1 | 25.3 ± 2.2 | 25.8 ± 2.0 | 5.4 ± 0.8 |
| Talazoparib (1 µM) | 45.1 ± 2.8 | 22.7 ± 1.9 | 32.2 ± 2.4 | 8.9 ± 1.1 |
Signaling Pathway of this compound-Induced Mitotic Disruption
Caption: this compound inhibits PARP3, leading to mitotic spindle destabilization.
Detailed Experimental Protocols
Western Blotting
-
Cell Lysis: Treat MDA-MB-231 cells with the indicated concentrations of this compound, Olaparib, Talazoparib, or DMSO for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-PARP3, anti-phospho-Histone H3 (Ser10), anti-cleaved Caspase-3, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.[19][20]
Immunofluorescence
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells on glass coverslips and treat with inhibitors or DMSO for 24 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.[21][22][23]
-
Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with primary antibody against α-tubulin overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.
Cell Cycle Analysis
-
Cell Harvest and Fixation: Treat cells as described above, then harvest and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[24][25][26]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.
Conclusion
This guide provides a comprehensive framework for validating the mechanism of action of this compound in a new cell line. By following the outlined experimental protocols and utilizing the provided data presentation formats, researchers can effectively assess the mitotic-disrupting effects of this compound and compare its performance against other PARP inhibitors. The anticipated results would support the hypothesis that this compound's selective inhibition of PARP3 leads to mitotic catastrophe, a distinct mechanism from the DNA damage-centric actions of Olaparib and Talazoparib. This validation is a crucial step in the further development of this compound as a targeted anti-cancer therapeutic.
References
- 1. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitotic functions of poly(ADP-ribose) polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 6. MDA-MB231 - Wikipedia [en.wikipedia.org]
- 7. cytion.com [cytion.com]
- 8. MDA-MB-231 Cell Line - Creative Biogene [creative-biogene.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Olaparib - NCI [cancer.gov]
- 12. urology-textbook.com [urology-textbook.com]
- 13. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 14. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 15. urology-textbook.com [urology-textbook.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static.abclonal.com [static.abclonal.com]
- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Comparative Analysis of ME0328's Potential Off-Target Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase inhibition profile of the PARP3 inhibitor ME0328 against other clinically relevant PARP inhibitors. While a comprehensive public kinome scan for this compound is not currently available, this document synthesizes known information about its primary targets and compares the publicly available off-target kinase profiles of other PARP inhibitors to highlight the importance of such analysis in drug development.
Introduction to this compound
This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 3 (PARP3), an enzyme involved in DNA repair and mitotic progression.[1] Its selectivity for PARP3 over other PARP family members, such as PARP1 and PARP2, is a key characteristic of its preclinical profile. Understanding the broader selectivity of a drug candidate, including its potential interactions with the human kinome, is critical for anticipating its therapeutic window, potential side effects, and opportunities for combination therapies.
While this compound's primary targets are within the PARP family, the broader landscape of small molecule inhibitors often reveals off-target interactions with protein kinases. Such off-target effects can have significant biological and clinical implications, contributing to both efficacy and toxicity.[2][3]
On-Target and Known Off-Target Profile of this compound
This compound has been characterized for its inhibitory activity against several members of the ADP-ribosyltransferase (ARTD) family, to which PARP enzymes belong. The available data on its selectivity is summarized below.
| Target | IC50 (µM) |
| PARP3 (ARTD3) | 0.89 |
| PARP1 (ARTD1) | 6.3 |
| PARP2 (ARTD2) | 10.8 |
| TNKS1 (ARTD5) | 47.3 |
| TNKS2 (ARTD6) | 34.3 |
| PARP10 (ARTD10) | 71.3 |
This data is derived from in vitro histone H1 modification assays.
At present, there is no publicly available, comprehensive screen of this compound against a broad panel of protein kinases. The generation of such a "kinome scan" would be a critical step in its preclinical development to identify any potential off-target kinase interactions.
Comparative Off-Target Kinase Profiles of Other PARP Inhibitors
To provide a framework for understanding the potential significance of off-target kinase activity, this section details the known kinase inhibition profiles of four clinically approved PARP inhibitors: Olaparib, Rucaparib, Veliparib, and Niraparib. These inhibitors, while all targeting the PARP family, exhibit distinct off-target kinase profiles, which may contribute to their unique clinical activities and side-effect profiles.[4][5][6]
| Kinase Target | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Veliparib IC50 (µM) | Niraparib IC50 (µM) |
| PIM1 | >100 | 1.2 | 17 | - |
| PIM2 | >100 | 7.7 | - | - |
| PRKD2 | >100 | 9.7 | - | - |
| DYRK1A | >100 | 1.4 | - | Sub-micromolar |
| CDK1 | >100 | 1.4 | - | - |
| CDK9 | >100 | 2.7 | 8.2 | - |
| HIPK2 | >100 | 4.4 | - | - |
| CK2 | >100 | 7.8 | - | - |
| ALK | >100 | 18 | - | - |
| CDK16 | - | Sub-micromolar | - | Sub-micromolar |
| PIM3 | - | Sub-micromolar | - | Sub-micromolar |
Data compiled from multiple sources.[4][5] "-" indicates data not available or not significant in the cited studies. Sub-micromolar indicates inhibition at clinically achievable concentrations as reported in the literature.
As the table illustrates, Olaparib is a highly selective PARP inhibitor with minimal off-target kinase activity reported in the tested panel.[4] In contrast, Rucaparib and Niraparib demonstrate activity against several kinases at micromolar or sub-micromolar concentrations.[4][5] Veliparib shows intermediate activity against a smaller subset of kinases.[4] These differences in kinase inhibition may explain some of the distinct cellular effects observed among these PARP inhibitors that are independent of their PARP-targeting activity.[4]
Signaling Pathway and Experimental Workflow Visualizations
To further contextualize the importance of off-target kinase analysis, the following diagrams illustrate a key signaling pathway often implicated in cancer and a typical workflow for assessing kinase inhibitor selectivity.
Caption: DNA Damage Response and Potential Off-Target Kinase Pathways.
Caption: Experimental Workflow for Kinase Inhibition Profiling.
Experimental Protocols for Kinase Inhibition Assays
To determine the off-target kinase inhibition profile of a compound like this compound, a variety of in vitro assays can be employed. Below are detailed methodologies for commonly used kinase inhibition assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
- Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
- Prepare a 2X kinase/substrate solution containing the purified kinase of interest and its specific peptide substrate in kinase assay buffer.
- Prepare a 2X ATP solution at a concentration near the Km for the specific kinase.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 96-well or 384-well plate.
- Add 10 µL of the 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
- Generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)
This "gold-standard" assay directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
1. Reagent Preparation:
- Prepare a reaction buffer containing appropriate concentrations of MgCl₂, MnCl₂, and DTT.
- Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.
- Prepare a solution of the kinase and its specific substrate.
- Prepare a stock of [γ-³²P]ATP.
2. Assay Procedure:
- In a reaction tube or plate, combine the reaction buffer, diluted test compound, kinase, and substrate.
- Initiate the reaction by adding [γ-³²P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).
- Wash the filter membrane extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
- Measure the radioactivity retained on the filter using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase activity remaining at each compound concentration compared to the vehicle control.
- Determine the IC50 value as described for the ADP-Glo™ assay.
Conclusion
The comparative analysis of off-target kinase inhibition is a cornerstone of modern drug development, providing critical insights into a compound's selectivity, potential mechanisms of action, and safety profile. While this compound is a potent and selective PARP3 inhibitor, its interaction with the broader human kinome remains to be fully elucidated. The diverse off-target kinase profiles of clinically approved PARP inhibitors like Olaparib, Rucaparib, Veliparib, and Niraparib underscore that even within the same target class, significant differences in polypharmacology can exist. These differences may have profound implications for clinical efficacy and the incidence of adverse events. A comprehensive kinome scan of this compound, using established methodologies such as those outlined in this guide, will be instrumental in further defining its preclinical profile and guiding its future clinical development. Such data will enable a more complete understanding of its biological activity and facilitate a more informed assessment of its therapeutic potential.
References
- 1. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Utilizing Positive and Negative Controls in ME0328 Experiments
For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of a selective inhibitor is paramount. This guide provides a comprehensive comparison of experimental approaches for validating the activity of ME0328, a potent and selective PARP3 inhibitor, with a focus on the critical role of positive and negative controls.
This compound is a valuable research tool for investigating the cellular functions of Poly(ADP-ribose) polymerase 3 (PARP3), an enzyme involved in DNA damage repair, mitotic progression, and other fundamental cellular processes.[1][2] To ensure the reliability and interpretability of experimental data generated using this compound, the inclusion of appropriate controls is non-negotiable. This guide outlines key experimental setups, details relevant protocols, and provides a framework for comparing this compound to other PARP inhibitors.
Understanding the Role of Controls
In the context of this compound experiments, positive and negative controls serve to validate the experimental system and confirm that the observed effects are specifically due to the inhibition of PARP3.
-
Positive Controls: These are treatments or conditions known to produce the expected effect. In this compound experiments, a well-characterized, broad-spectrum PARP inhibitor can serve as a positive control to confirm that the assay system is capable of detecting PARP inhibition.
-
Negative Controls: These are treatments or conditions that are not expected to produce the specific effect of interest. The most common negative control is the vehicle (e.g., DMSO) in which this compound is dissolved. An ideal, though not always available, negative control would be a structurally similar but inactive analog of this compound.
Comparative Efficacy of this compound
This compound exhibits significant selectivity for PARP3 over other PARP family members, most notably PARP1 and PARP2.[3][4] This selectivity is a key advantage when dissecting the specific roles of PARP3. The following table summarizes the inhibitory concentrations (IC50) of this compound against different PARP enzymes, alongside other commonly used PARP inhibitors for comparison.
| Inhibitor | Target(s) | PARP1 IC50 (µM) | PARP2 IC50 (µM) | PARP3 IC50 (µM) | Reference(s) |
| This compound | PARP3 selective | 6.3 | 10.8 | 0.89 | [3][4] |
| Olaparib | PARP1/2/3 | ~0.001-0.008 | ~0.001-0.005 | Potent inhibitor | [1][2][5] |
| Veliparib (ABT-888) | PARP1/2 | ~0.005 | ~0.002 | Weaker inhibitor | [6] |
| 3-Aminobenzamide (3-AB) | Pan-PARP | Broad | Broad | Broad | [7] |
Key Experimental Protocols for Validating this compound Activity
To rigorously assess the impact of this compound, a combination of in vitro biochemical assays and cell-based assays is recommended.
In Vitro PARP Activity Assay
This assay directly measures the enzymatic activity of purified PARP3 in the presence of this compound and controls.
Objective: To determine the direct inhibitory effect of this compound on PARP3 enzymatic activity.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone H1, the substrate for PARP3.
-
Reaction Mixture: Prepare a reaction buffer containing purified recombinant PARP3 enzyme, biotinylated NAD+ (the co-substrate for the PARylation reaction), and varying concentrations of this compound, a positive control inhibitor (e.g., Olaparib), or a vehicle control (DMSO).
-
Incubation: Add the reaction mixture to the histone-coated wells and incubate to allow the PARylation reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP to bind to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. A decrease in signal indicates inhibition of PARP activity.[8][9]
Expected Outcome: this compound will show a dose-dependent inhibition of PARP3 activity, while the positive control will also inhibit the enzyme, and the vehicle control will show maximum activity.
Cellular γH2AX Foci Formation Assay
This cell-based assay assesses the downstream consequences of PARP inhibition on DNA damage repair. Inhibition of PARP leads to the persistence of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX).[3][4]
Objective: To evaluate the effect of this compound on the resolution of DNA damage in cells.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., A549 or MRC5) on coverslips or in imaging-compatible plates.[3][4] Induce DNA damage using a damaging agent (e.g., γ-irradiation or a chemical mutagen like MMS). Treat the cells with this compound, a positive control inhibitor, or a vehicle control.
-
Immunofluorescence Staining: At various time points after inducing damage, fix and permeabilize the cells. Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
Expected Outcome: In vehicle-treated cells, the number of γH2AX foci will increase after DNA damage and then decrease over time as the damage is repaired. In cells treated with this compound or a positive control, the resolution of γH2AX foci will be delayed, indicating impaired DNA damage repair.[3][4]
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for a cell-based this compound experiment with controls.
Caption: Simplified PARP3 signaling pathway and the inhibitory action of this compound.
Caption: Logical relationship between inhibitors, controls, and expected outcomes.
By employing a robust experimental design that includes appropriate positive and negative controls, researchers can confidently attribute the observed cellular and biochemical effects to the specific inhibition of PARP3 by this compound. This rigorous approach is essential for advancing our understanding of PARP3 biology and its potential as a therapeutic target.
References
- 1. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ME0328: A Guide for Laboratory Professionals
Effective immediately, all personnel must adhere to the following procedures for the safe disposal of ME0328, a potent and selective PARP3 inhibitor. These guidelines are essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
As a compound utilized in drug development and scientific research, this compound and all materials contaminated with it must be treated as hazardous chemical waste. Improper disposal can pose risks to human health and the environment. This guide provides detailed, step-by-step instructions for the proper handling and disposal of this compound in both solid and liquid forms.
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2][3]
| Property | Value |
| Chemical Formula | C₁₉H₁₉N₃O₂ |
| Molecular Weight | 321.37 g/mol [1] |
| Appearance | Powder[1] |
| CAS Number | 1445251-22-8[1][2][3] |
| Solubility | DMSO: up to 75 mg/mL (with sonication)[1], DMF: 12 mg/mL[2], Ethanol: 0.2 mg/mL[2], Water: < 0.1 mg/mL (insoluble)[1] |
| Storage Temperature | -20°C[2] |
Experimental Protocols for Waste Generation
The following protocols outline common laboratory procedures that generate this compound waste. Proper disposal procedures must be integrated into these workflows.
In Vitro Assays: Solutions of this compound, typically prepared in solvents like DMSO, are used for treating cell cultures. All materials that come into contact with this compound, including pipette tips, cell culture plates, and media, are considered contaminated and must be disposed of as hazardous waste.
Preparation of Stock Solutions: The process of weighing solid this compound and dissolving it in a solvent generates contaminated materials such as weighing paper, spatulas, and centrifuge tubes. These items must be collected for hazardous waste disposal.
Step-by-Step Disposal Procedures
Adherence to a strict disposal protocol is mandatory to mitigate risks associated with this compound.
1. Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as unused powder, gloves, weighing boats, and pipette tips, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and cell culture media, in a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Selection and Labeling:
-
Use only containers approved for hazardous chemical waste. These should be in good condition, with secure, tight-fitting lids.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary solvent (e.g., "this compound in DMSO"). The date of initial waste accumulation must also be recorded on the label.
3. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that containers are kept closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.
4. Final Disposal:
-
Once a waste container is full, or if waste has been accumulated for the maximum allowable time per institutional guidelines, arrange for pickup by your institution's certified hazardous waste management vendor.
-
Never dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.[1]
This compound Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. For any questions or clarification, please contact your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
